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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone

Foreword: The Convergence of Privileged Scaffolds In the landscape of modern drug discovery and organic materials science, the strategic combination of pharmacologically significant motifs and synthetically versatile fun...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery and organic materials science, the strategic combination of pharmacologically significant motifs and synthetically versatile functional groups is a cornerstone of innovation. The target molecule of this guide, 1-(2-phenylethynyl)-2-pyrrolidinone, represents a compelling fusion of two such entities. The pyrrolidinone core is a "privileged scaffold," appearing in a multitude of FDA-approved drugs and bioactive natural products, prized for its metabolic stability and ability to engage in key hydrogen bonding interactions.[1][2] The phenylethynyl group, a rigid and electronically rich moiety, is a powerful building block in medicinal chemistry, materials science, and is a key substrate for further chemical transformations.[3]

This guide provides a comprehensive, technically-grounded framework for the synthesis of this ynamide, 1-(2-phenylethynyl)-2-pyrrolidinone. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of the chosen synthetic strategy, the rationale behind the selection of reagents and conditions, and the practical considerations for successful execution and optimization in a research setting.

Strategic Analysis: Forging the N-C(sp) Bond

The central challenge in the synthesis of 1-(2-phenylethynyl)-2-pyrrolidinone lies in the construction of the bond between the pyrrolidinone nitrogen and the sp-hybridized carbon of the phenylacetylene moiety. While several methodologies for C-N bond formation exist, the Sonogashira cross-coupling reaction emerges as a particularly powerful and versatile tool for this purpose.[4][5] Originally developed for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, its principles have been adapted for the synthesis of ynamides.[6][7]

Our primary strategy will, therefore, be a Sonogashira-type N-alkynylation. This approach involves the palladium-catalyzed coupling of a terminal alkyne (phenylacetylene) with an electrophilic nitrogen source derived from 2-pyrrolidinone. To achieve this, we will first need to activate the pyrrolidinone nitrogen by converting it into a suitable leaving group, in this case, by preparing an N-halopyrrolidinone intermediate.

Core Synthesis: A Two-Step Approach via Sonogashira-Type Coupling

The proposed synthetic route is a logical and efficient two-step process starting from the commercially available and inexpensive 2-pyrrolidinone.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sonogashira N-Alkynylation 2-Pyrrolidinone 2-Pyrrolidinone 1-Iodo-2-pyrrolidinone 1-Iodo-2-pyrrolidinone 2-Pyrrolidinone->1-Iodo-2-pyrrolidinone I₂, PPh₃, Imidazole THF, 0°C to rt 1-(2-Phenylethynyl)-2-pyrrolidinone 1-(2-Phenylethynyl)-2-pyrrolidinone 1-Iodo-2-pyrrolidinone->1-(2-Phenylethynyl)-2-pyrrolidinone Phenylacetylene, Pd(PPh₃)₂Cl₂ CuI, Et₃N, Toluene, 70°C

Caption: Overall synthetic workflow for 1-(2-Phenylethynyl)-2-pyrrolidinone.

Mechanistic Insight: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction is a classic example of a cross-coupling reaction that relies on the synergistic action of palladium and copper catalysts.[4][8] The generally accepted mechanism involves two interconnected catalytic cycles.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the N-iodopyrrolidinone, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, copper(I) iodide reacts with phenylacetylene in the presence of a base (triethylamine) to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the phenylacetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-(2-phenylethynyl)-2-pyrrolidinone, and regenerate the active Pd(0) catalyst, thus completing the cycle.

G cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_I R-Pd(II)-I      L₂ OxAdd->PdII_I R-I Transmetal Transmetalation PdII_I->Transmetal PdII_Alkyne R-Pd(II)-C≡CPh          L₂ Transmetal->PdII_Alkyne CuI CuI Transmetal->CuI PdII_Alkyne->Pd0 RedElim Reductive Elimination PdII_Alkyne->RedElim Product Product R-C≡CPh RedElim->Product Base + Base, H-C≡CPh CuI->Base CuAcetylide Cu-C≡CPh Base->CuAcetylide CuAcetylide->Transmetal R_node R = 1-(2-oxopyrrolidinyl) L_node L = Ligand (e.g., PPh₃)

Caption: Simplified mechanism of the Sonogashira N-Alkynylation reaction.

Experimental Protocols

PART 1: Synthesis of 1-Iodo-2-pyrrolidinone

Rationale: An N-iodo amide is a suitable electrophile for the Sonogashira coupling. This intermediate can be prepared from 2-pyrrolidinone using a mild iodinating system, such as iodine in the presence of triphenylphosphine and imidazole, which forms a reactive phosphonium iodide intermediate in situ.

Materials:

  • 2-Pyrrolidinone

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Add anhydrous THF and cool the resulting solution to 0 °C in an ice bath.

  • Add iodine (1.1 eq) portion-wise, maintaining the temperature at 0 °C. The solution will turn dark brown.

  • After stirring for 15 minutes, add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-iodo-2-pyrrolidinone.

PART 2: Sonogashira Coupling of 1-Iodo-2-pyrrolidinone with Phenylacetylene

Rationale: This step constitutes the core C-N bond-forming reaction. A common catalyst system is bis(triphenylphosphine)palladium(II) dichloride as the palladium source and copper(I) iodide as the co-catalyst.[9] Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent in some cases, though an inert solvent like toluene is often preferred for better temperature control.

Materials:

  • 1-Iodo-2-pyrrolidinone (from Part 1)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add 1-iodo-2-pyrrolidinone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and anhydrous triethylamine via syringe.

  • Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-(2-phenylethynyl)-2-pyrrolidinone.

Data Summary and Characterization

The successful synthesis of 1-(2-phenylethynyl)-2-pyrrolidinone should be confirmed by standard analytical techniques.

Parameter Value Reference
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Solid[10]
Key IR Absorptions (cm⁻¹) ~2230 (C≡C stretch), ~1690 (C=O amide)[11] (Calculated)
¹H NMR (CDCl₃, ppm) δ 7.5-7.3 (m, 5H, Ar-H), 3.6-3.4 (t, 2H, N-CH₂), 2.5-2.3 (t, 2H, CO-CH₂), 2.2-2.0 (m, 2H, -CH₂-)Predicted
¹³C NMR (CDCl₃, ppm) δ ~170 (C=O), ~132, ~129, ~128, ~122 (Ar-C), ~85 (N-C≡), ~75 (≡C-Ph), ~48 (N-CH₂), ~31 (CO-CH₂), ~18 (-CH₂-)Predicted

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature.Use fresh, high-purity catalysts and anhydrous, deoxygenated solvents. Screen different palladium sources (e.g., Pd(PPh₃)₄) and ligands. Increase reaction temperature incrementally.
Glaser Homocoupling (Phenylacetylene Dimer Formation) Presence of oxygen; High copper catalyst loading.Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).[4] Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[12]
Decomposition of N-Iodo-pyrrolidinone Instability of the N-I bond.Use the N-iodopyrrolidinone immediately after preparation. Consider using the more stable N-bromopyrrolidinone, though it may require harsher coupling conditions.

Safety Considerations

  • Reagents: Palladium catalysts are expensive and potentially toxic; handle with care in a fume hood. Triethylamine is a corrosive and flammable base. Phenylacetylene is flammable. Iodine is corrosive and a strong oxidizing agent.

  • Procedures: All reactions should be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The use of Schlenk techniques is necessary to maintain an inert atmosphere, which is critical for catalyst stability and preventing side reactions.

Conclusion

The synthesis of 1-(2-phenylethynyl)-2-pyrrolidinone via a two-step sequence involving N-iodination followed by a Sonogashira-type N-alkynylation represents a robust and mechanistically insightful approach. This guide provides the necessary framework for its successful implementation, emphasizing the rationale behind procedural choices and offering avenues for troubleshooting and optimization. The principles outlined herein are broadly applicable to the synthesis of a wide range of ynamides, further highlighting the power of cross-coupling chemistry in modern organic synthesis and drug development.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • Li, P., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2012. [Link]

  • Hou, R-S., et al. Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate, 2007. [Link]

  • The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]

  • Mathew, S. S., et al. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS Spring 2024, 2023. [Link]

  • ResearchGate. Calculated IR spectra of 1-(2-phenylethynyl)-2-pyrrolidinone... [Link]

  • Wikipedia. 1-(2-Phenylethyl)pyrrolidine. [Link]

  • PubMed. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives... [Link]

  • Handa, S., et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 2022. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Horizons of 1-Ethyl-2-pyrrolidinone in Fine Chemical Synthesis. [Link]

  • Azeredo, J. B., et al. Pd/C-catalyzed, copper-free Sonogashira coupling... Beilstein J. Org. Chem., 2012. [Link]

  • Gámez-Montaño, R., et al. Room-Temperature, Copper-Free Sonogashira Reactions... ACS Omega, 2018. [Link]

  • PubMed. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. [Link]

  • PubChem. 1-(2-Phenylethyl)pyrrolidine. [Link]

  • Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives... [Link]

  • Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. The Antiarrhythmic and Hypotensive Effects of S-61 and S-73... [Link]

Sources

Exploratory

1-(2-Phenylethynyl)-2-pyrrolidinone: Technical Guide & Synthetic Utility

The following technical guide details the chemical properties, synthesis, and applications of 1-(2-Phenylethynyl)-2-pyrrolidinone , a representative ynamide used as a versatile building block in medicinal chemistry. [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-(2-Phenylethynyl)-2-pyrrolidinone , a representative ynamide used as a versatile building block in medicinal chemistry.

[1]

CAS Number: 683246-77-7 Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol Class: Ynamide (Electron-deficient N-alkynyl amide)[1]

Executive Summary

1-(2-Phenylethynyl)-2-pyrrolidinone represents a subclass of nitrogen-substituted alkynes known as ynamides .[1] Unlike their electron-rich counterparts (ynamines), which are hydrolytically unstable, ynamides possess an electron-withdrawing carbonyl group on the nitrogen (the pyrrolidinone moiety). This unique "push-pull" electronic structure confers stability against premature hydrolysis while maintaining high reactivity toward transition metal-catalyzed transformations and acid-mediated functionalizations.[1] This compound serves as a critical synthon for constructing nitrogen-containing heterocycles, amidines, and complex alkaloid scaffolds in drug discovery.

Chemical Structure & Electronic Properties[1][2]

Structural Analysis

The molecule consists of a 2-pyrrolidinone (γ-lactam) ring N-substituted with a phenylethynyl group.[1] The stability of this compound arises from the delocalization of the nitrogen lone pair into the carbonyl group of the lactam, which reduces the electron density available to the alkyne.

Electronic Polarization & Reactivity

The reactivity of 1-(2-Phenylethynyl)-2-pyrrolidinone is governed by the polarization of the C≡C triple bond.[1]

  • Regioselectivity Controller: The nitrogen atom donates electron density into the triple bond, making the

    
    -carbon (attached to the phenyl ring) nucleophilic.
    
  • Electrophilic Site: Conversely, the

    
    -carbon (attached to nitrogen) becomes electrophilic, particularly upon activation (e.g., protonation or metal coordination).
    
  • Resonance Forms:

    
    
    

This polarization dictates that electrophiles (E⁺) attack the


-carbon, while nucleophiles (Nu⁻) attack the 

-carbon (often via a keteniminium intermediate).

G Struct 1-(2-Phenylethynyl)-2-pyrrolidinone Polarization Polarization: N -> C≡C Struct->Polarization Electronic Effect BetaC Beta-Carbon (Nucleophilic) Polarization->BetaC Resonance AlphaC Alpha-Carbon (Electrophilic) Polarization->AlphaC Inductive/Resonance

Figure 1: Electronic polarization of the ynamide bond, dictating regioselective reactivity.

Synthesis Methodology

The most robust method for synthesizing 1-(2-Phenylethynyl)-2-pyrrolidinone is the Copper-Catalyzed C-N Cross-Coupling (modified Evano or Hsung conditions).[1] This protocol avoids the use of unstable alkynyl iodonium salts.[1]

Protocol: Cu-Catalyzed Cross-Coupling

Reaction: Coupling of 2-pyrrolidinone with 1-bromo-2-phenylacetylene.[1]

ComponentReagent/ConditionRole
Substrate A 2-Pyrrolidinone (1.0 equiv)Nucleophile (Amide)
Substrate B 1-Bromo-2-phenylacetylene (1.1 equiv)Electrophile (Alkynyl halide)
Catalyst CuSO₄[1]·5H₂O (10 mol%) + 1,10-Phenanthroline (20 mol%)Catalyst System
Base K₃PO₄ (2.0 equiv)Acid Scavenger
Solvent Toluene or 1,4-DioxaneMedium (Anhydrous)
Conditions 80–90°C, 16–24 hoursThermal Activation
Step-by-Step Procedure
  • Preparation : Flame-dry a Schlenk tube and let it cool under argon.

  • Charging : Add CuSO₄·5H₂O (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₃PO₄ (2.0 mmol).

  • Substrate Addition : Add 2-pyrrolidinone (1.0 mmol) and 1-bromo-2-phenylacetylene (1.1 mmol).

  • Solvation : Add anhydrous toluene (2.0 mL) via syringe.

  • Reaction : Seal the tube and heat to 85°C in an oil bath for 20 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup : Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation : Product should appear as a white to off-white solid. Confirm structure via ¹H NMR (distinct phenyl protons and pyrrolidinone ring protons).

Reactivity Profile & Transformations

The versatility of 1-(2-Phenylethynyl)-2-pyrrolidinone lies in its ability to undergo controlled addition and cycloaddition reactions.[1]

Acid-Catalyzed Hydration

Unlike normal alkynes that yield ketones, ynamides undergo hydration to form imides .[1]

  • Mechanism : Protonation of the

    
    -carbon yields a highly reactive keteniminium ion .[1] Water attacks the 
    
    
    
    -carbon.[1]
  • Product : N-(Phenylacetyl)-2-pyrrolidinone.[1]

  • Conditions : dilute H₂SO₄ or p-TsOH in wet THF.

Hydroamination

Reaction with secondary amines (catalyzed by cationic gold or silver) yields


-unsaturated amidines.[1]
  • Utility : Synthesis of sterically crowded amidine motifs found in GPCR ligands.[1]

[2+2] Cycloaddition

The electron-rich nature of the ynamide pi-system allows thermal or photochemical [2+2] cycloadditions with electron-deficient alkenes or ketenes.[1]

  • Product : Cyclobutenyl amides (precursors to 1,3-dienes via electrocyclic ring opening).

Reactivity Start 1-(2-Phenylethynyl)-2-pyrrolidinone Keteniminium Intermediate: Keteniminium Ion Start->Keteniminium H+ Cycloadd [2+2] Cycloaddition (with Ketenes) Start->Cycloadd Hydroam Hydroamination (R2NH, Au+) Start->Hydroam Hydration Hydration (H3O+) Keteniminium->Hydration Imide Product: N-(Phenylacetyl)pyrrolidinone Hydration->Imide Cyclobutene Product: Aminocyclobutenone Cycloadd->Cyclobutene Amidine Product: Alpha-Amino Enamide Hydroam->Amidine

Figure 2: Primary reaction pathways for 1-(2-Phenylethynyl)-2-pyrrolidinone.

Applications in Drug Discovery

This compound is not typically a drug itself but a high-value intermediate .[1]

  • N-Heterocycle Synthesis : Through Ring-Closing Metathesis (RCM) of ynamides, researchers can access medium-sized nitrogen rings (7-8 membered) difficult to synthesize by other means.[1]

  • Peptidomimetics : The rigid linear geometry of the ynamide bond is used to lock peptide conformations in structure-activity relationship (SAR) studies.[1]

  • Chiral Building Blocks : If the pyrrolidinone ring is substituted (e.g., at C4 or C5), the ynamide moiety serves as a directing group for diastereoselective additions.

References

  • Evano, G., et al. "Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles: A General Method for the Synthesis of Ynamides."[1] Journal of Organic Chemistry, 2008. Link

  • Hsung, R. P., et al. "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews, 2010.[1][2] Link

  • DeKorver, K. A., et al. "Synthesis of Ynamides." Organic Syntheses, 2010.[1] Link

  • PubChem Compound Summary. "1-(2-Phenylethynyl)-2-pyrrolidinone." National Center for Biotechnology Information.[1] Link

Sources

Foundational

Spectroscopic Profiling and Synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone: A Technical Guide

Executive Summary Ynamides—alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group—have emerged as exceptionally versatile building blocks in organic synthesis and drug development [2]. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ynamides—alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group—have emerged as exceptionally versatile building blocks in organic synthesis and drug development [2]. Unlike traditional enamines or ynamines, the electron-withdrawing group (such as the carbonyl in a pyrrolidinone ring) tempers the nucleophilicity of the nitrogen. This grants ynamides superior stability against hydrolysis while maintaining unique reactivity profiles for cycloadditions, cross-couplings, and ketenimine generation.

This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) of 1-(2-Phenylethynyl)-2-pyrrolidinone , a paradigmatic ynamide, and outlines the self-validating protocols required for its synthesis and characterization.

Mechanistic Causality in Ynamide Spectroscopy

To accurately interpret the spectroscopic data of 1-(2-Phenylethynyl)-2-pyrrolidinone, one must understand the electronic push-pull system inherent to its structure.

  • Nitrogen Lone Pair Delocalization: The nitrogen atom is flanked by a carbonyl group (C=O) and an alkyne (C≡C). The lone pair delocalizes competitively into the highly electronegative oxygen of the carbonyl and the

    
     anti-bonding orbital of the alkyne.
    
  • Carbonyl Double-Bond Character: Because the nitrogen lone pair is partially drawn into the alkyne system, its resonance contribution to the amide bond is diminished. This results in the carbonyl group exhibiting stronger double-bond character than in a standard tertiary amide, directly shifting its Infrared (IR) stretching frequency.

  • Alkyne Polarization: The resonance structure

    
     imparts a partial negative charge on the 
    
    
    
    -carbon and a partial positive charge on the
    
    
    -carbon. This unique polarization dictates the regiospecificity of nucleophilic attacks and is distinctly visible in
    
    
    C NMR chemical shifts.

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Phenylethynyl)-2-pyrrolidinone is highly diagnostic [1].

  • The C≡C stretch appears at 2218 cm⁻¹ . This is unusually intense for an internal alkyne due to the high asymmetry and large dipole moment change across the polarized N-C≡C-Ph axis.

  • The C=O stretch is observed at 1755 cm⁻¹ . Typical amides absorb around 1650–1680 cm⁻¹; the dramatic shift to 1755 cm⁻¹ is a direct consequence of the reduced N→C=O resonance (due to alkyne competition) combined with the ring strain of the 5-membered pyrrolidinone heterocycle.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (600 MHz, CDCl
    
    
    
    ):
    The pyrrolidinone ring exhibits three distinct multiplets. The protons adjacent to the nitrogen (C5) are highly deshielded, appearing at 3.77 ppm due to the combined inductive effects of the nitrogen and the magnetic anisotropy of the adjacent alkyne.
  • 
    C NMR (150 MHz, CDCl
    
    
    
    ):
    The polarization of the alkyne is evident. The
    
    
    -carbon (attached to N) is deshielded (~80.5 ppm), while the
    
    
    -carbon (attached to Ph) is shielded (~72.1 ppm) relative to standard internal alkynes. The carbonyl carbon resonates at ~175.2 ppm.
High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) readily protonates the amide oxygen or nitrogen, yielding a stable


 ion. For the chemical formula C

H

NO, the calculated exact mass for the

species is 186.0913 m/z.

Data Presentation

Table 1:


H NMR Data Summary (600 MHz, CDCl

)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (

, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.46–7.42 | Multiplet (m) | - | 2H | Phenyl (ortho) | | 7.32–7.27 | Multiplet (m) | - | 3H | Phenyl (meta, para) | | 3.77 | Triplet (t) | 7.20 | 2H | Pyrrolidinone C5-H

(N-CH

) | | 2.47 | Triplet (t) | 8.28 | 2H | Pyrrolidinone C3-H

(O=C-CH

) | | 2.16 | Multiplet (m) | 8.28, 7.20 | 2H | Pyrrolidinone C4-H

(CH

) |

Table 2: Representative


C NMR & Key IR/HRMS Data 
Analytical Method Observed Value Assignment / Structural Causality

|


C NMR  | ~175.2 ppm | Carbonyl (C=O). Deshielded due to reduced N-resonance. |
| 

C NMR
| ~80.5 ppm | Alkyne C

(N-C≡). Deshielded due to N-delocalization. | |

C NMR
| ~72.1 ppm | Alkyne C

(≡C-Ph). Shielded due to partial negative charge. | | IR (ATR-FTIR) | 2218 cm⁻¹ | C≡C Stretch. High intensity due to N-C≡C-Ph dipole. | | IR (ATR-FTIR) | 1755 cm⁻¹ | C=O Stretch. Shifted higher due to ring strain and alkyne pull. | | HRMS (ESI-TOF) | m/z 186.091X |

ion. Protonation of the amide group. |

Experimental Workflows & Methodologies

The synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone is best achieved via a Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) between pyrrolidin-2-one and phenylacetylene [1].

Self-Validating Protocol: Copper-Catalyzed Synthesis

Causality Checkpoint: The use of an oxygen atmosphere is critical. Cu(I) must be oxidized to a higher oxidation state (Cu(II)/Cu(III)) to facilitate the thermodynamically demanding reductive elimination step that forms the C-N bond.

Step 1: Reagent Preparation

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyrrolidin-2-one (1.0 mmol), phenylacetylene (1.5 mmol), CuI (0.1 mmol, 10 mol%), TMEDA (0.1 mmol, 10 mol%), and K

    
    CO
    
    
    
    (2.0 mmol).
  • Validation: Ensure CuI is a pale white powder. Green/brown discoloration indicates premature oxidation, which will stall the catalytic cycle initiation.

Step 2: Reaction Assembly

  • Add 3.0 mL of anhydrous toluene to the mixture.

  • Purge the reaction vessel with O

    
     gas for 3 minutes, then attach an O
    
    
    
    balloon to maintain a steady oxidizing atmosphere.
  • Validation: The solution will transition from colorless/pale yellow to a deep blue/green tint, visually confirming the formation of the active Cu-TMEDA-O

    
     complex.
    

Step 3: Execution and Monitoring

  • Stir the reaction mixture at room temperature for 16 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The highly non-polar phenylacetylene (high R

    
    ) will deplete, and a new UV-active spot (the ynamide) will appear at a moderate R
    
    
    
    (e.g., 0.3 in 1:5 EtOAc/Petroleum Ether).

Step 4: Workup and Purification

  • Quench the reaction by filtering through a short pad of Celite to remove insoluble copper salts, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel (Eluent: EtOAc/Petroleum Ether = 1:5).

  • Validation: The product is isolated as a colorless oil.

Step 5: Spectroscopic Sample Preparation

  • NMR: Dissolve 10-15 mg of the purified ynamide in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • IR: Apply a neat drop of the colorless oil directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure full coverage without air bubbles to obtain accurate transmittance.

  • HRMS: Dilute 1 μL of the oil in 1 mL of HPLC-grade methanol. Add 0.1% formic acid to promote ionization to the

    
     species.
    

Reaction Pathway Visualization

Cu_Catalytic_Cycle Cu_cat Cu(I) Catalyst (Active Species) Cu_acetylide Cu(I)-Acetylide Intermediate Cu_cat->Cu_acetylide + Phenylacetylene - H+ Oxidation Oxidation by O2 (Cu(II)/Cu(III) Species) Cu_acetylide->Oxidation + O2 Amide_Coord Amide Coordination (Pyrrolidin-2-one) Oxidation->Amide_Coord + Pyrrolidin-2-one - H+ Red_Elim Reductive Elimination (C-N Bond Formation) Amide_Coord->Red_Elim Red_Elim->Cu_cat Cu(I) Regeneration Product 1-(2-Phenylethynyl)- 2-pyrrolidinone Red_Elim->Product Release

Catalytic cycle of the copper-catalyzed cross-dehydrogenative coupling yielding the target ynamide.

References

  • Title: Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides Source: RSC Advances URL: [Link]

  • Title: Direct Access to 2,3-Disubstituted Amido-Indenones through Annulation of 2-Iodobenzaldehydes with Ynamides Source: The Journal of Organic Chemistry URL: [Link]

Exploratory

Theoretical Studies on the Electronic Structure of 1-(2-Phenylethynyl)-2-pyrrolidinone

This technical guide details the theoretical electronic structure and computational profiling of 1-(2-Phenylethynyl)-2-pyrrolidinone , a specialized N-alkynyl amide (ynamide). This analysis synthesizes density functional...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the theoretical electronic structure and computational profiling of 1-(2-Phenylethynyl)-2-pyrrolidinone , a specialized N-alkynyl amide (ynamide).

This analysis synthesizes density functional theory (DFT) protocols, orbital interaction mapping, and spectroscopic predictions relevant to researchers utilizing this scaffold in heterocyclic synthesis and medicinal chemistry.[1]

Executive Summary

1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) represents a critical class of "ynamides"—nitrogen-substituted alkynes stabilized by an electron-withdrawing carbonyl group. Unlike electron-rich ynamines, which are hydrolytically unstable, this ynamide balances reactivity with stability, making it a versatile building block for constructing nitrogen heterocycles via keteniminium intermediates.

This guide provides a standardized computational framework for analyzing its electronic properties. We focus on the competition between the amide and alkyne moieties for the nitrogen lone pair, a phenomenon that dictates its regioselectivity in cycloadditions and hydrofunctionalization reactions.

Computational Methodology & Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances cost with chemical accuracy, specifically tailored for conjugated


-systems containing heteroatoms.
Standardized DFT Protocol
ParameterSpecificationCausality / Rationale
Software Platform Gaussian 16 / ORCA 5.0Industry standards for electronic structure theory.
Functional B3LYP or BP86-D3(BJ) B3LYP is standard for organic geometries; BP86-D3 includes dispersion corrections critical for

-stacking in the phenyl moiety [1].
Basis Set def2-TZVP or 6-311+G(d,p) Triple-

quality is required to correctly model the electron density at the alkyne triple bond.
Solvation Model IEFPCM (Dichloromethane)Simulates the dielectric environment common in ynamide synthesis (DCM/CHCl

).
Frequency Analysis Harmonic ApproximationEssential to verify stationary points (zero imaginary frequencies) and predict IR signatures.
Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow for the theoretical characterization of the molecule.

ComputationalWorkflow cluster_Analysis Electronic Property Analysis Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq Converged Freq->Opt Imaginary Freq > 0 (Re-optimize) NBO NBO Analysis (Lone Pair Delocalization) Freq->NBO FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP End Spectroscopic Profile (IR/NMR Prediction) NBO->End FMO->End MEP->End

Figure 1: Step-by-step computational workflow for validating the electronic structure of ynamides.

Electronic Structure Analysis

Geometric Parameters & Conjugation

The stability of 1-(2-Phenylethynyl)-2-pyrrolidinone arises from the specific geometry around the nitrogen atom.

  • N-Atom Hybridization: The nitrogen atom adopts a nearly planar

    
     geometry.
    
  • Bond Lengths:

    • The

      
       bond is shorter than a standard single bond (approx. 1.36 Å), indicating partial double-bond character.
      
    • The

      
       bond length (approx. 1.20 Å) is typical for internal alkynes but slightly elongated due to conjugation with the phenyl ring and nitrogen lone pair.
      
Frontier Molecular Orbital (FMO) Theory

The reactivity is governed by the Frontier Molecular Orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly located on the ynamide

    
    -system  (N-C≡C). This confirms the molecule acts as a nucleophile at the 
    
    
    
    -carbon of the alkyne.
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the phenyl ring and the carbonyl group , serving as the electrophilic sink.

  • Band Gap: A moderate HOMO-LUMO gap suggests stability under ambient conditions but high reactivity toward strong electrophiles (e.g., protons, halonium ions).

Natural Bond Orbital (NBO) Interactions

NBO analysis reveals the "tug-of-war" for the nitrogen lone pair (


).
  • Interaction A (Amide Resonance):

    
    . This is the classic amide resonance that stabilizes the pyrrolidinone ring.
    
  • Interaction B (Ynamide Resonance):

    
    . This interaction donates electron density into the alkyne, making the 
    
    
    
    -carbon (adjacent to Phenyl) electron-rich.
    • Key Insight: The electron-withdrawing carbonyl group attenuates Interaction B compared to simple ynamines, preventing hydrolysis while maintaining sufficient nucleophilicity for catalysis [2].

Reactivity Profile: The Keteniminium Pathway

The defining electronic feature of this molecule is its ability to form a keteniminium ion upon electrophilic activation.

Mechanism of Activation

Upon protonation or metal coordination at the


-carbon, the molecule transforms into a highly reactive keteniminium species. This intermediate is the "engine" for subsequent cyclization reactions.

KeteniminiumPathway Ynamide Ynamide (Ground State) TS Transition State (Beta-Attack) Ynamide->TS + E+ Electrophile E+ / H+ Keteniminium Keteniminium Ion (Reactive Intermediate) TS->Keteniminium Resonance Stabilization Product Cyclized/Trapped Product Keteniminium->Product Nucleophile (Nu-)

Figure 2: The activation pathway of 1-(2-Phenylethynyl)-2-pyrrolidinone via keteniminium ion formation.

Spectroscopic Signatures (Predicted)

To validate synthesis, compare experimental data with these theoretical predictions (scaled for B3LYP/6-31G*).

Spectroscopic MethodSignalTheoretical PredictionStructural Assignment
IR (Vibrational)

~2230 - 2250 cm⁻¹Strong stretch; intensity enhanced by N-conjugation.
IR (Vibrational)

~1710 - 1730 cm⁻¹Lactam carbonyl stretch.

C NMR

(Alkyne)
~70 - 80 ppmShielded due to N-attachment.

C NMR

(Alkyne)
~85 - 95 ppmDeshielded; site of electrophilic attack.

References

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics.

  • Evano, G., et al. (2010). "Chemistry and Applications of Ynamides". Chemical Reviews.

  • Sigma-Aldrich. "1-(2-Phenylethynyl)-2-pyrrolidinone Product Data".

  • Hille, T., et al. (2021). "Calculated IR spectra of 1-(2-phenylethynyl)-2-pyrrolidinone". ResearchGate / Chemistry - A European Journal.

Sources

Foundational

The Pyrrolidinone Scaffold: A Technical Guide to Biological Activity, Mechanisms, and Preclinical Evaluation

Executive Summary The pyrrolidinone ring—a five-membered γ-lactam—stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," it provides a versatile molecular framework capable of actin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidinone ring—a five-membered γ-lactam—stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," it provides a versatile molecular framework capable of acting as a high-affinity ligand for a diverse array of receptors and enzyme targets [1]. Its structural simplicity, combined with a high capacity for hydrogen bonding and conformational flexibility, makes it an ideal starting point for the rational design of novel therapeutic agents. This technical whitepaper synthesizes recent preclinical data to explore the biological activities of pyrrolidinone derivatives, detailing their mechanisms of action, quantitative pharmacological profiles, and the rigorous experimental protocols used in their evaluation.

Structural Rationale: Why the Pyrrolidinone Core?

From a stereoelectronic perspective, the advantages of utilizing the pyrrolidinone scaffold in drug design stem from the sp³-hybridization of the ring system. This allows for an unrestricted conformation that can be precisely controlled and "locked" via the strategic placement of substituents.

  • Pseudorotation: The non-planarity of the five-membered ring allows it to undergo pseudorotation, increasing its three-dimensional (3D) spatial coverage compared to flat aromatic systems. This enhances the likelihood of complementary binding within complex protein pockets.

  • Hydrogen Bonding: The γ-lactam motif acts as both a hydrogen bond donor (via the -NH, if unsubstituted) and a strong hydrogen bond acceptor (via the carbonyl oxygen), facilitating robust interactions with target residues.

Pharmacological Domains and Mechanisms of Action

Neuropharmacology: Antiseizure and Antinociceptive Activity

Pyrrolidinone derivatives are perhaps most famous for their role in neurology, serving as the core structure for racetam-class nootropics and broad-spectrum antiepileptic drugs (e.g., Levetiracetam, Brivaracetam). Recent framework combination approaches have yielded novel hybrid molecules with potent antiseizure effects. For instance, (R)-9, a recently discovered hybrid derivative, demonstrates robust protection in maximal electroshock (MES) and 6-Hz psychomotor seizure models by acting as a multimodal agent—inhibiting voltage-gated sodium channels (VGSCs) and antagonizing TRPV1 receptors [2].

Historically, the primary mechanism of action for many pyrrolidinone-based anticonvulsants involves high-affinity binding to Synaptic Vesicle Protein 2A (SV2A), which modulates the exocytosis of neurotransmitters like GABA and glutamate, thereby restoring synaptic balance.

SV2A_Pathway P Pyrrolidinone Derivative (e.g., Levetiracetam) SV2A Synaptic Vesicle Protein 2A (SV2A) P->SV2A High-affinity binding Vesicle Synaptic Vesicle Exocytosis SV2A->Vesicle Regulates NT Modulated Neurotransmitter Release (GABA / Glutamate) Vesicle->NT Alters kinetics Seizure Seizure Suppression NT->Seizure Restores balance

Mechanism of anticonvulsant pyrrolidinone derivatives via SV2A modulation.

Cardiovascular Pharmacology: Antiarrhythmic Effects

Emerging research has identified specific pyrrolidin-2-one derivatives that exhibit significant cardiovascular benefits. Compounds such as S-61 and S-73 have demonstrated potent prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models[3].

Mechanistically, the hypotensive and antiarrhythmic effects of these specific derivatives are driven by their strong α1-adrenolytic properties. By acting as α1-adrenergic receptor antagonists, these compounds prevent the arrhythmogenic effects of catecholamine surges without exerting proarrhythmic potential or binding to β1-adrenergic receptors [3].

Oncology and Antimicrobial Applications

Beyond the central nervous system and cardiovascular targets, pyrrolidinone derivatives are actively investigated as anticancer and antimicrobial agents. Lactamization of γ-butyrolactone with various amines yields derivatives that disrupt bacterial cell wall synthesis, showing efficacy against Staphylococcus aureus and Escherichia coli [4]. In oncology, specific functionalized pyrrolidinones exert cytotoxic effects by inducing caspase-dependent programmed cell death.

Apoptosis_Pathway Drug Anticancer Pyrrolidinone Mito Mitochondrial Depolarization Drug->Mito Induces stress CytC Cytochrome c Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome formation Casp3 Caspase-3/7 Executioner Casp9->Casp3 Cleavage Apop Programmed Cell Death Casp3->Apop Cellular dismantling

Caspase-dependent apoptotic pathway induced by anticancer pyrrolidinones.

Quantitative Pharmacological Profiling

To contextualize the therapeutic window of these compounds, the following table summarizes the comparative biological activities, primary targets, and efficacy metrics of notable pyrrolidinone derivatives based on recent preclinical evaluations.

Compound / DerivativePrimary IndicationBiological TargetEfficacy Metric (In Vivo / In Vitro)Reference
Hybrid (R)-9 Epilepsy / SeizuresVGSC / TRPV1ED₅₀ = 64.3 mg/kg (MES Test)[2]
Hybrid (R)-9 Pharmacoresistant EpilepsyMultimodalED₅₀ = 37.8 mg/kg (6 Hz, 44 mA)[2]
S-61 Arrhythmiaα1-Adrenergic ReceptorED₅₀ = 0.20 mg/kg (Adrenaline model)[3]
S-73 Arrhythmiaα1-Adrenergic ReceptorED₅₀ = 0.36 mg/kg (Adrenaline model)[3]
1-aminopyrrolidin-2-one Bacterial InfectionBacterial Cell WallModerate Inhibition (S. aureus)[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard workflows for evaluating the biological activity of novel pyrrolidinone derivatives.

Protocol 1: In Vivo Antiseizure Screening (MES & 6-Hz Models)

Causality Check: The Maximal Electroshock (MES) test is utilized because it accurately models generalized tonic-clonic seizures, allowing researchers to evaluate the ability of a compound to prevent seizure spread through VGSC inhibition.

  • Subject Preparation: Utilize adult male Swiss albino mice (20–25 g). Acclimate animals to the laboratory environment for at least 24 hours prior to testing to minimize stress-induced neurochemical fluctuations.

  • Compound Administration: Dissolve the pyrrolidinone derivative (e.g., Hybrid (R)-9) in a vehicle of 1% Tween 80 in saline. Administer intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 60 mg/kg). Include a vehicle-only negative control and a Valproic Acid positive control.

  • Pre-treatment Interval: Wait 30 minutes post-administration. Rationale: This allows the compound to cross the blood-brain barrier and reach peak concentration (Tmax) in the CNS.

  • Electroshock Induction (MES): Apply an alternating current (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes pre-wetted with 0.9% saline (to ensure optimal electrical conductivity).

  • Observation & Validation: Observe the mice for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of HLTE. Calculate the ED₅₀ using probit analysis.

Protocol 2: In Vitro Apoptosis Assay (Multiplexed Caspase-3/7 Activity)

Causality Check: Caspase-3 and -7 are executioner caspases. Measuring their activity provides a direct, quantifiable readout of apoptosis, distinguishing programmed cell death from non-specific necrosis.

  • Cell Culture & Seeding: Seed target cancer cells (e.g., HepG2 or HeLa) in a white-walled 96-well microplate at a density of 10,000 cells/well in 100 µL of complete culture medium. Rationale: White-walled plates prevent luminescent signal cross-talk between adjacent wells.

  • Compound Treatment: After 24 hours of incubation (to allow cell adherence), treat cells with the pyrrolidinone derivative at varying concentrations (1 µM to 100 µM). Incubate for 24 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Prepare a proluminescent Caspase-3/7 substrate (e.g., containing the DEVD sequence cleaved by caspases to release aminoluciferin).

  • Assay Execution: Add 100 µL of the Caspase-3/7 reagent directly to each well. Incubate at room temperature for 1 hour on a plate shaker (300–500 rpm) to ensure complete cell lysis and substrate cleavage.

  • Quantification: Measure luminescence using a microplate reader. Normalize the luminescent signal of the treated wells against the vehicle control to determine the fold-induction of apoptosis.

References

  • Jakubiec, M., et al. "Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models." Biomedicine & Pharmacotherapy, 193:118728, 2025. [Link]

  • Lustyk, K., et al. "The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties." International Journal of Molecular Sciences, 23(18):10381, 2022.[Link]

  • Azeez, N., et al. "Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives." Al-Mustansiriyah Journal of Science, 31(1):31-40, 2020.[Link]

Protocols & Analytical Methods

Method

Precision Engineering of Heterocycles: 1-(2-Phenylethynyl)-2-pyrrolidinone in [3+2] Cycloadditions

Executive Summary The incorporation of rigid, polar heterocyclic scaffolds is a cornerstone of modern drug design. 1-(2-Phenylethynyl)-2-pyrrolidinone represents a specialized class of internal ynamides where the nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, polar heterocyclic scaffolds is a cornerstone of modern drug design. 1-(2-Phenylethynyl)-2-pyrrolidinone represents a specialized class of internal ynamides where the nitrogen atom is part of a lactam ring. This structural feature imparts unique electronic properties—balancing the nucleophilicity of the ynamide with the electron-withdrawing nature of the carbonyl—making it a versatile "push-pull" building block.

This guide details the precision synthesis of this scaffold and its application in [3+2] cycloaddition reactions . Unlike terminal alkynes, this internal ynamide requires specific catalytic systems to control regioselectivity. We focus on Iridium-catalyzed azide-alkyne cycloaddition (IrAAC) as the gold standard for regiocontrol, alongside thermal nitrone cycloadditions for isoxazole synthesis.

Compound Profile: The "Push-Pull" Ynamide

1-(2-Phenylethynyl)-2-pyrrolidinone is not merely a protected alkyne; it is a polarized synthon.

  • Structure: A 2-pyrrolidinone ring N-linked to a phenylethynyl group.

  • Electronic Bias: The nitrogen lone pair donates electron density into the triple bond (enamine-like character), making the

    
    -carbon (C2 of the alkyne) nucleophilic. However, the exocyclic carbonyl pulls density back, modulating this reactivity and stabilizing the molecule against hydrolysis compared to simple ynamines.
    
  • Reactivity Profile:

    • Electrophilic Site:

      
      -Carbon (C1, attached to N).[1]
      
    • Nucleophilic Site:

      
      -Carbon (C2, attached to Ph).
      
    • Directing Group: The carbonyl oxygen acts as a Lewis basic site, crucial for metal coordination (e.g., with Ir or Ru catalysts).

Protocol 1: Synthesis of the Scaffold

Synthesis of 1-(2-phenylethynyl)-2-pyrrolidinone via Cu-Catalyzed Cross-Coupling.

This protocol utilizes a modified Ullmann-type coupling, superior to oxidative couplings for scale and purity.

Materials
  • Substrate: 2-Pyrrolidinone (1.0 equiv)

  • Reagent: (Bromoethynyl)benzene (1.1 equiv)

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (0.5 M)

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-pyrrolidinone (1.0 equiv), K₃PO₄ (2.0 equiv), CuSO₄·5H₂O (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles).

  • Addition: Add Toluene (anhydrous) and (bromoethynyl)benzene (1.1 equiv) via syringe.

  • Reaction: Seal the tube and heat to 80 °C for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:3). The starting lactam spot should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).

    • Target Product: White to pale yellow solid.

    • Yield Expectation: 75–85%.

Protocol 2: Precision Click Chemistry (Ir-Catalyzed)

Regioselective Synthesis of 5-Amido-1,2,3-Triazoles.

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often fails or gives poor regioselectivity with internal ynamides. Iridium catalysis is the superior choice here, leveraging the directing effect of the lactam carbonyl to exclusively yield the 5-amido isomer .

Mechanism of Regiocontrol

The Iridium center coordinates simultaneously with the alkyne


-system and the lactam carbonyl oxygen. This chelation locks the geometry, forcing the azide to attack in a specific orientation (see Diagram 1).
Experimental Protocol
  • Substrate: 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv)

  • Dipole: Organic Azide (

    
    , 1.2 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Solvent: THF or DCM (0.2 M)

  • Conditions: Ambient Temperature, Air atmosphere compatible.

  • Setup: To a vial containing 1-(2-phenylethynyl)-2-pyrrolidinone (0.5 mmol), add the organic azide (0.6 mmol).

  • Catalyst Addition: Add

    
     (6.7 mg, 0.01 mmol). Dissolve in THF (2.5 mL).
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: The reaction typically proceeds with a color change (yellow to dark orange).

  • Workup: Concentrate directly.

  • Purification: Flash chromatography (EtOAc/Hexane).

    • Product:1-Substituted-5-(2-oxo-pyrrolidin-1-yl)-4-phenyl-1H-1,2,3-triazole .

Data Summary: Regioselectivity Comparison
Catalyst SystemMajor ProductRegioselectivity (Ratio)Mechanism Type
Ir (This Protocol) 5-Amido-triazole >98:2 Chelation-Controlled
Ru (Cp*Ru)5-Amido-triazole~80:20Steric/Electronic
Cu (CuAAC)4-Amido-triazolePoor / Low YieldCu-Acetylide (Inefficient for internal)
ThermalMixture~50:50HOMO-LUMO (Dipole dependent)

Protocol 3: Isoxazole Synthesis (Nitrone Cycloaddition)

Synthesis of Functionalized Isoxazoles.

Reaction with nitrones yields isoxazoline intermediates which can be isolated or aromatized to isoxazoles. The regiochemistry is driven by the electronic polarization of the ynamide.[1][2]

Experimental Protocol
  • Setup: Dissolve 1-(2-phenylethynyl)-2-pyrrolidinone (1.0 equiv) and Nitrone (

    
    , 1.2 equiv) in Toluene (0.5 M).
    
  • Reaction: Heat to 80–100 °C for 12 hours.

    • Catalytic Option: Add 10 mol%

      
       or 
      
      
      
      to lower temperature to RT (activates the alkyne).
  • Outcome: The Oxygen of the nitrone attacks the

    
    -carbon (C attached to N).
    
  • Product: 5-(2-oxo-pyrrolidin-1-yl)-4-phenyl-isoxazole (after dehydration/oxidation if using an oxide-prone nitrone).

Visualization: Mechanistic Pathways[3]

The following diagram illustrates the divergent pathways and the specific Iridium-mediated chelation that enforces regioselectivity.

Caption: Divergent pathways in [3+2] cycloaddition. The green path highlights the Ir-catalyzed chelation control yielding the 5-amido isomer exclusively.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: While the Ir-catalyzed reaction is robust, the synthesis of the ynamide (Step 3) is moisture-sensitive. Ensure the toluene is anhydrous; water will hydrolyze the bromoalkyne or the ynamide product to an amide.

  • Catalyst Poisoning: Ynamides can coordinate strongly to metals. If the click reaction stalls, add an additional 1-2 mol% of catalyst.

  • Purification Stability: The 5-amido-triazole products are generally stable on silica. However, isoxazolines (from nitrones) can be sensitive to acid. Add 1% Triethylamine to the eluent if degradation is observed.

  • Scale-Up: The Ir-catalyzed protocol has been validated up to 5 mmol scale with no loss in yield.

References

  • Evano, G., et al. "Copper-Catalyzed Coupling of Amides and Carbamates with Alkynyl Bromides: A General Synthesis of Ynamides." Journal of Organic Chemistry, 2008.

  • Song, L., & Zheng, K. "Iridium-Catalyzed Highly Regioselective Azide–Ynamide Cycloaddition to Access 5-Amido Fully Substituted 1,2,3-Triazoles." Organic Letters, 2017.

  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity." Journal of the American Chemical Society, 2005.[3]

  • Deana, A. A., et al. "Synthesis and reactivity of N-alkynyl lactams." Journal of Medicinal Chemistry, 2018.

  • RSC Advances Review. "Ring forming transformations of ynamides via cycloaddition." RSC Advances, 2023.[4]

Sources

Application

Application Note & Protocol Guide: 1-(2-Phenylethynyl)-2-pyrrolidinone in Organic Synthesis

Executive Summary The compound 1-(2-phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7) represents a cornerstone reagent in modern organic synthesis. As a prototypical ynamide, it bridges the historical gap between the high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7) represents a cornerstone reagent in modern organic synthesis. As a prototypical ynamide, it bridges the historical gap between the high reactivity of traditional ynamines and the necessity for bench-stable reagents. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the synthesis and downstream application of this versatile building block. By detailing the causality behind catalyst selection, solvent effects, and mechanistic pathways, this guide ensures high-fidelity reproducibility across complex synthetic workflows.

Mechanistic Rationale & Chemical Properties

Traditional ynamines (N,N-dialkyl-1-alkynylamines) are notoriously sensitive to hydrolysis; protonation of their electron-rich alkynyl motif rapidly affords reactive keteniminium intermediates that degrade into simple amides.

By incorporating the nitrogen atom into a pyrrolidinone ring, the nitrogen lone pair is delocalized into the adjacent carbonyl group. As detailed by [1], this electron-withdrawing effect significantly dampens the nucleophilicity of the alkyne. Consequently, 1-(2-phenylethynyl)-2-pyrrolidinone is bench-stable and easily purifiable via standard silica gel chromatography. Despite this stability, the ynamide retains a highly polarized triple bond, rendering the


-carbon nucleophilic and the 

-carbon electrophilic. This unique electronic environment dictates strict regiocontrol in downstream transformations, such as palladium-catalyzed annulations and acid-promoted [2+2] cycloadditions [2].

YnamideWorkflows A 1-(2-Phenylethynyl)- 2-pyrrolidinone B Keteniminium Ion Intermediate A->B Brønsted/Lewis Acid Activation D Pd-Catalyzed Annulation (Amido-Indenones) A->D + 2-Iodobenzaldehyde Pd(OAc)2, Ligand C [2+2] Cycloaddition (Cyclobutanones) B->C + Alkene/Imine E Cross-Coupling Precursors E->A CuI, Ligand Base, Heat

Fig 1. Mechanistic pathways and synthetic workflows for 1-(2-phenylethynyl)-2-pyrrolidinone.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone

This protocol utilizes a modified Ullmann-type cross-coupling to forge the delicate C–N bond without inducing alkyne dimerization.

Reagents & Materials:

  • 2-Pyrrolidinone (1.2 equiv, 12 mmol)

  • Bromoethynylbenzene (1.0 equiv, 10 mmol)

  • Copper(I) iodide (CuI) (10 mol%, 1 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%, 2 mmol)

  • Potassium phosphate tribasic (K

    
    PO
    
    
    
    ) (2.0 equiv, 20 mmol)
  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment. Causality: Cu(I) is highly susceptible to oxidation to Cu(II), which would catalyze unwanted Glaser homocoupling of the bromoalkyne.

  • Reagent Loading: Add CuI, K

    
    PO
    
    
    
    , and 2-pyrrolidinone to the flask. Add anhydrous toluene, followed by DMEDA and bromoethynylbenzene. Causality: DMEDA acts as a bidentate ligand, stabilizing the active Cu(I) center and preventing its aggregation into inactive bulk copper.
  • Reaction Execution: Seal the flask and heat to 80 °C in an oil bath for 14 hours.

  • Validation & Analytical Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The bromoalkyne (R

    
     ~ 0.8) should be completely consumed, replaced by a highly UV-active spot (R
    
    
    
    ~ 0.4).
  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with a 5% aqueous ammonia solution (2 x 20 mL). Causality: Aqueous ammonia selectively chelates residual copper, forming water-soluble [Cu(NH

    
    )
    
    
    
    ]
    
    
    complexes, preventing transition metal contamination in the final product.
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash chromatography to yield the ynamide as a pale solid.
Protocol 2: Palladium-Catalyzed Annulation to 2,3-Disubstituted Amido-Indenones

Based on recent advances by [3], this protocol leverages the ynamide's polarization to achieve complete regiocontrol during the synthesis of rare amino-indenones.

Reagents & Materials:

  • 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv, 0.5 mmol)

  • 2-Iodobenzaldehyde (1.2 equiv, 0.6 mmol)

  • Pd(OAc)

    
     (5 mol%, 0.025 mmol)
    
  • Triphenylphosphine (PPh

    
    ) (10 mol%, 0.05 mmol)
    
  • Na

    
    CO
    
    
    
    (2.0 equiv, 1.0 mmol)
  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-purged vial, combine Pd(OAc)

    
    , PPh
    
    
    
    , and Na
    
    
    CO
    
    
    in DMF. Stir for 10 minutes at room temperature. Causality: This pre-stirring allows the in situ reduction of Pd(II) to the active Pd(0) species, stabilized by the phosphine ligands.
  • Substrate Addition: Add the ynamide and 2-iodobenzaldehyde. Heat the mixture to 100 °C for 6 hours.

  • Mechanistic Progression: The Pd(0) catalyst undergoes oxidative addition into the C–I bond. The subsequent carbopalladation is strictly directed by the ynamide's electronic bias; the bulky, electron-withdrawing pyrrolidinone group forces the aryl-palladium intermediate to the

    
    -carbon, ensuring >95:5 regioselectivity for the 2-amido-indenone.
    
  • Validation & Workup: Cool the reaction, dilute with diethyl ether (20 mL), and wash extensively with LiCl (5% aq) to remove DMF. Filter the organic phase through a short pad of Celite to remove palladium black. Purify via chromatography.

Protocol 3: Acid-Promoted Keteniminium Generation and [2+2] Cycloaddition

This protocol demonstrates the controlled activation of the ynamide into a highly electrophilic keteniminium ion for cycloaddition with unactivated alkenes.

Step-by-Step Methodology:

  • Activation: Dissolve the ynamide (1.0 equiv) and an unactivated alkene (e.g., cyclopentene, 3.0 equiv) in anhydrous DCM (0.1 M) under argon. Cool to -78 °C.

  • Protonation: Dropwise add Trifluoromethanesulfonic acid (TfOH, 1.1 equiv). Causality: TfOH is a non-nucleophilic strong Brønsted acid. It protonates the electron-rich

    
    -carbon, generating the reactive keteniminium intermediate. The low temperature prevents premature decomposition.
    
  • Cycloaddition: Allow the reaction to slowly warm to room temperature over 4 hours. The keteniminium ion undergoes a concerted[2+2] cycloaddition with the alkene.

  • Hydrolysis: Quench the reaction with saturated aqueous NaHCO

    
    . Causality: The basic aqueous quench neutralizes the acid and simultaneously hydrolyzes the resulting cyclobutaniminium intermediate into the final cyclobutanone product.
    

Quantitative Data Summary

The following table summarizes the expected performance metrics, reaction conditions, and regioselectivity for the three primary workflows utilizing 1-(2-phenylethynyl)-2-pyrrolidinone.

Reaction TypePrimary Reagents / CatalystsTypical Yield (%)RegioselectivityReaction Time (h)Key Intermediate
Cu-Catalyzed Synthesis CuI, DMEDA, K

PO

, Toluene
85 – 92%N/A12 – 16Cu(I)-acetylide
Pd-Catalyzed Annulation Pd(OAc)

, PPh

, Na

CO

, DMF
75 – 88%>95:5 (2-amido)6 – 8Aryl-Pd(II) species
[2+2] Cycloaddition TfOH, Alkene, DCM65 – 80%High (Steric control)4 – 6Keteniminium Ion

References

  • DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., Zhang, Y., & Hsung, R. P. (2010). "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews, 110(9), 5064-5106.[Link]

  • Evano, G., Coste, A., & Jouvin, K. (2010). "Ynamides: Versatile Tools in Organic Synthesis." Angewandte Chemie International Edition, 49(16), 2840-2859.[Link]

  • Golling, S., Hansjacob, P., Bami, N., et al. (2022). "Direct Access to 2,3-Disubstituted Amido-Indenones through Annulation of 2-Iodobenzaldehydes with Ynamides." The Journal of Organic Chemistry, 87(24), 16684-16695.[Link]

Method

Technical Guide: Applications of 1-(2-Phenylethynyl)-2-pyrrolidinone as a Precursor to Keteniminium Ions

Executive Summary This technical note details the utility of 1-(2-Phenylethynyl)-2-pyrrolidinone (PEP) (CAS: 683246-77-7) as a stable, bench-top precursor for generating highly reactive keteniminium ions . Unlike traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical note details the utility of 1-(2-Phenylethynyl)-2-pyrrolidinone (PEP) (CAS: 683246-77-7) as a stable, bench-top precursor for generating highly reactive keteniminium ions . Unlike traditional ketenimine generation methods that require harsh elimination conditions, PEP utilizes the unique electronic properties of the ynamide moiety. Upon Brønsted or Lewis acid activation, PEP undergoes regioselective protonation/complexation to form a transient keteniminium species (


). This intermediate serves as a "super-electrophile," enabling facile [2+2] cycloadditions  to access cyclobutanones and Friedel-Crafts hydroarylations  to synthesize complex enamides.

Molecule Profile & Mechanism[1][2][3]

Chemical Entity[4][5][6][7][8][9]
  • Name: 1-(2-Phenylethynyl)-2-pyrrolidinone

  • CAS: 683246-77-7

  • Structure: A pyrrolidinone ring N-substituted with a phenylethynyl group.[1]

  • Role: Latent Keteniminium Precursor.

  • Stability: High (due to electron-withdrawing carbonyl on nitrogen), unlike electron-rich ynamines which are prone to hydrolysis.

Mechanistic Principle

The reactivity of PEP hinges on the delocalization of the nitrogen lone pair into the alkyne


-system. While the carbonyl group attenuates this donation (conferring stability), strong acids (

) or metal catalysts (

) overcome this barrier, coordinating to the

-carbon.

Activation Pathway:

  • Regioselective Protonation: Acid attacks the

    
    -carbon (adjacent to the phenyl ring).
    
  • Keteniminium Formation: The resulting carbocation is stabilized by the nitrogen lone pair, forming the keteniminium ion (

    
    ).
    
  • Trapping: This electrophile reacts with nucleophiles (arenes) or

    
    -systems (alkenes).
    

Mechanism PEP 1-(2-Phenylethynyl)- 2-pyrrolidinone TS β-Protonation Transition State PEP->TS + H+ Acid Acid Activation (TfOH / Ag+) Acid->TS Keteniminium Keteniminium Ion (Super-Electrophile) TS->Keteniminium - Charge Delocalization Product_A Cyclobutanone ([2+2] Pathway) Keteniminium->Product_A + Alkene / H2O Product_B α-Aryl Enamide (Hydroarylation) Keteniminium->Product_B + Arene

Figure 1: Mechanistic pathway for the acid-mediated generation of keteniminium ions from 1-(2-Phenylethynyl)-2-pyrrolidinone.

Application Protocols

Application A: Synthesis of Cyclobutanones via [2+2] Cycloaddition

This protocol leverages the keteniminium ion's ability to undergo [2+2] cycloaddition with unactivated alkenes, a transformation difficult to achieve with standard ketenes.

Target: Synthesis of 3-substituted cyclobutanones. Scope: Applicable to electron-rich and neutral alkenes.

Materials
  • Substrate: 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv).

  • Alkene Partner: Cyclopentene, Styrene, or Enol Ether (2.0 - 5.0 equiv).

  • Promoter: Trifluoromethanesulfonic acid (TfOH) or AgNTf2.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Sat. NaHCO3, H2O.

Step-by-Step Protocol
  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Solution A: Dissolve PEP (0.5 mmol, 92.6 mg) and the Alkene (1.0 mmol) in anhydrous DCM (2.5 mL). Cool to 0°C in an ice bath.

  • Activation: Add TfOH (0.1 equiv, catalytic) dropwise. Note: Stoichiometric acid may be required for less reactive alkenes.

    • Observation: The solution may darken, indicating keteniminium formation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) and monitor by TLC.

    • TLC Monitoring: Look for the disappearance of the starting ynamide (UV active, less polar).

  • Hydrolysis (Critical): The immediate product is a cyclobuteniminium salt. To obtain the cyclobutanone, add water (2 mL) and stir vigorously for 2 hours at RT.

  • Work-up: Dilute with DCM (10 mL), wash with Sat. NaHCO3 (2 x 10 mL) and Brine. Dry over Na2SO4.[2][3]

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Interpretation:

Parameter Observation Inference
IR Spectrum (Reaction) Loss of ~2230 cm⁻¹ (C≡C) Consumption of Ynamide
IR Spectrum (Product) New peak ~1780 cm⁻¹ (C=O) Formation of Cyclobutanone

| Yield | Typically 60-85% | High efficiency of [2+2] |[4]

Application B: Friedel-Crafts Hydroarylation

This protocol utilizes the keteniminium ion as a surrogate for a vinyl cation, allowing for the direct vinylation of arenes.

Target: Synthesis of


-aryl enamides (precursors to 

-aryl ketones).
Materials
  • Substrate: 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv).

  • Arene: Benzene, Toluene, or Xylene (Used as solvent or 5.0 equiv in DCM).

  • Catalyst: Bistriflimide (HNTf2) (5 mol%) or TfOH.

  • Solvent: DCM (if arene is solid) or neat Arene.

Step-by-Step Protocol
  • Setup: Charge a reaction vial with PEP (0.2 mmol).

  • Solvent/Reactant: Add anhydrous Toluene (2.0 mL).

  • Catalysis: Add HNTf2 (3.0 mg, 5 mol%).

  • Incubation: Stir at 60°C for 1-4 hours.

    • Note: Higher temperature is often needed for hydroarylation compared to cycloaddition.

  • Quench: Cool to RT and filter through a short pad of silica gel (eluting with EtOAc) to remove the acid catalyst.

  • Analysis: Evaporate solvent. The product is an Enamide .

    • Structure: 1-(1-Phenyl-2-(p-tolyl)vinyl)pyrrolidin-2-one.

Precursor Synthesis: The Evano Method

If 1-(2-Phenylethynyl)-2-pyrrolidinone is not purchased, it must be synthesized via Copper-catalyzed cross-coupling.

Reaction: 2-Pyrrolidinone + 1-Bromo-2-phenylacetylene


 Product
Protocol
  • Reagents: 2-Pyrrolidinone (10 mmol), 1-Bromo-2-phenylacetylene (11 mmol), K3PO4 (20 mmol), CuSO4·5H2O (1 mmol), 1,10-Phenanthroline (2 mmol).

  • Solvent: Toluene (20 mL).

  • Condition: Reflux (110°C) for 24 hours under Nitrogen.

  • Work-up: Filter through Celite, concentrate, and purify via silica gel chromatography (EtOAc/Hexanes).

  • Validation:

    • 1H NMR (CDCl3):

      
       7.45-7.30 (m, 5H, Ph), 3.75 (t, 2H, N-CH2), 2.55 (t, 2H, CO-CH2), 2.15 (m, 2H, CH2).
      
    • 13C NMR: Characteristic alkyne carbons at ~80.0 and ~70.0 ppm.

Workflow Start Starting Materials: 2-Pyrrolidinone + Bromoalkyne Coupling Cu-Catalyzed Coupling (Toluene, 110°C, 24h) Start->Coupling Purification Silica Purification (Yield ~80%) Coupling->Purification PEP_Node 1-(2-Phenylethynyl)-2-pyrrolidinone (Stable Precursor) Purification->PEP_Node Branch Select Pathway PEP_Node->Branch Path_A Path A: [2+2] Cycloaddition (+ Alkene, TfOH) Branch->Path_A Path_B Path B: Hydroarylation (+ Arene, HNTf2) Branch->Path_B

Figure 2: Complete workflow from precursor synthesis to divergent application pathways.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in [2+2] Hydrolysis of Keteniminium before reactionEnsure strictly anhydrous DCM and glassware.
Polymerization Acid concentration too highReduce TfOH to 5 mol% or use a milder Lewis Acid (AgNTf2).
No Reaction Alkene is too electron-deficientUse electron-rich alkenes (enol ethers) or increase Temp to 40°C.
Precursor Degradation Prolonged storage in light/acidic airStore PEP at 4°C under Argon; it is acid-sensitive over time.

References

  • Evano, G., Coste, A., & Goulder, K. (2010). Ynamides: Versatile Tools in Organic Synthesis. Chemical Reviews, 110(9), 5093–5134. Link

  • Hsung, R. P., et al. (2006). N-Alkynylamides (Ynamides): A Modern Functional Group for the New Millennium. Accounts of Chemical Research, 39(12), 916–927. Link

  • Zhang, Y., et al. (2004). Cationic Cyclizations of Ynamides. Journal of the American Chemical Society, 126(11), 3426–3427. Link

  • Ficini, J. (1976). Ynamine: A versatile tool in organic synthesis. Tetrahedron, 32(13), 1449-1486. Link

  • DeKorver, K. A., et al. (2010). Synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone and related ynamides. Organic Syntheses, 87, 281. Link

Sources

Application

Application Note: Catalytic Activation of 1-(2-Phenylethynyl)-2-pyrrolidinone with Transition Metals

Executive Summary This technical guide details the catalytic activation of 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7), a model cyclic ynamide.[1] Ynamides—nitrogen-substituted alkynes bearing an electron-withd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the catalytic activation of 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7), a model cyclic ynamide.[1] Ynamides—nitrogen-substituted alkynes bearing an electron-withdrawing group—are versatile synthons in modern drug discovery.[1] Unlike traditional ynamines, which are hydrolytically unstable, the pyrrolidinone moiety in this substrate provides a unique balance of stability and reactivity.[2]

This note focuses on two high-value transition metal-catalyzed transformations:

  • Au(I)-Catalyzed Hydration: A route to

    
    -acyl imides (pharmacophores in anticonvulsants).[1]
    
  • Au(III)-Catalyzed Hydroarylation: A method for coupling indole scaffolds to synthesize

    
    -arylated enamides.[1]
    

Scientific Foundation & Mechanistic Insight

The Ynamide Advantage

1-(2-Phenylethynyl)-2-pyrrolidinone features a nitrogen atom directly bonded to an alkyne.[1] The electron-withdrawing carbonyl of the pyrrolidinone ring (lactam) tempers the strong electron-donating capability of the nitrogen lone pair. However, under transition metal catalysis (specifically Au, Cu, or Pt), the alkyne is activated, allowing the nitrogen lone pair to stabilize the developing positive charge.[2]

Activation Mechanism: The Keteniminium Ion

The core principle of activating this substrate lies in its polarization. Upon coordination of a


-acidic metal (M) to the alkyne, the complex undergoes a regioselective nucleophilic attack.
  • Regioselectivity: Nucleophiles attack the

    
    -carbon (adjacent to Nitrogen).
    
  • Intermediate: The reaction proceeds through a highly reactive keteniminium resonance hybrid.[1]

The pathway below illustrates the divergent reactivity accessible through this activation mode.

G Substrate 1-(2-Phenylethynyl)- 2-pyrrolidinone MetalCoord π-Metal Complex (Au/Cu coordination) Substrate->MetalCoord + [Au] or [Cu] Keteniminium Keteniminium Ion (Reactive Intermediate) MetalCoord->Keteniminium Polarization NuAttack Nucleophilic Attack (Regioselective at α-C) Keteniminium->NuAttack + NuH ProductA Hydration: N-Phenacyl Pyrrolidinone NuAttack->ProductA Nu = H2O ProductB Hydroarylation: α-Indolyl Enamide NuAttack->ProductB Nu = Indole

Figure 1: Mechanistic divergence of ynamide activation via keteniminium intermediates.

Protocol A: Au(I)-Catalyzed Hydration to N-Phenacyl Pyrrolidinone

This protocol converts the alkyne moiety into a carbonyl group, generating an imide structure.[2] This transformation is superior to harsh acid hydrolysis as it proceeds under mild, neutral conditions, preserving acid-sensitive functional groups.[2][1]

Materials & Reagents[1]
  • Substrate: 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv)

  • Catalyst: [IPrAuCl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) (2 mol%)

  • Co-Catalyst: AgOTf (Silver triflate) (2 mol%)

  • Solvent: 1,4-Dioxane / Water (10:1 v/v)[2]

  • Temperature: 60 °C

Step-by-Step Methodology
  • Catalyst Activation: In a distinct vial, mix [IPrAuCl] (12.4 mg, 0.02 mmol) and AgOTf (5.1 mg, 0.02 mmol) in 1,4-dioxane (1 mL). Stir for 5 minutes in the dark (precipitate of AgCl will form).

  • Reaction Assembly: To a reaction vessel containing 1-(2-Phenylethynyl)-2-pyrrolidinone (185 mg, 1.0 mmol), add the generated catalyst supernatant via syringe filter (to remove AgCl).

  • Initiation: Add water (0.1 mL, excess) and remaining dioxane (4 mL).

  • Incubation: Seal the vessel and stir at 60 °C for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting ynamide (

    
    ) should disappear, replaced by the more polar imide (
    
    
    
    ).
  • Workup: Concentrate the solvent in vacuo. Redissolve in DCM (20 mL) and wash with brine (10 mL). Dry over MgSO

    
    .
    
  • Purification: Flash chromatography on silica gel (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Optimization Data (Catalyst Screening)
EntryCatalyst System (2 mol%)SolventTemp (°C)Yield (%)Notes
1PPh

AuCl / AgOTf
THF/H

O
6065Slow conversion
2IPrAuCl / AgOTf Dioxane/H

O
60 94 Optimal
3AuCl

Dioxane/H

O
RT40Decomposition observed
4Cu(OTf)

Toluene/H

O
8025Low reactivity

Protocol B: Au(III)-Catalyzed Hydroarylation with Indoles

This protocol synthesizes


-arylated enamides, a scaffold found in bioactive alkaloids.[2][1] The reaction leverages the "soft" carbophilicity of Gold to activate the ynamide without polymerizing the indole.
Materials & Reagents[1]
  • Substrate: 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv)

  • Catalyst: AuCl

    
     (Gold(III) chloride) (5 mol%)
    
  • Solvent: Dichloromethane (DCM), anhydrous[2]

  • Stabilizer: 2,6-Di-tert-butylpyridine (10 mol%) - Critical to prevent acid-catalyzed background polymerization.[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a reaction tube and cool under Argon.

  • Loading: Add 1-(2-Phenylethynyl)-2-pyrrolidinone (0.5 mmol) and Indole (0.6 mmol). Dissolve in anhydrous DCM (2.5 mL).

  • Additive: Add 2,6-Di-tert-butylpyridine (0.05 mmol). Note: This scavenges trace protons that might trigger non-selective keteniminium pathways.

  • Catalysis: Add AuCl

    
     (7.5 mg, 0.025 mmol) rapidly as a solid or solution.
    
  • Reaction: Stir at Room Temperature (25 °C) for 1–4 hours. The solution typically turns from yellow to deep orange.[1]

  • Quench: Filter the mixture through a short pad of basic alumina (to remove Gold and acidic species) and rinse with DCM.

  • Purification: Concentrate and purify via column chromatography (Neutralized Silica; Et

    
    N treated).
    
Structural Validation (Expected Data)

The product is the regioselective


-addition product (Enamide).
  • Regiochemistry: The Indole C3 connects to the

    
    -carbon of the ynamide.
    
  • Stereochemistry: Typically favors the (E)-isomer due to steric minimization between the pyrrolidinone ring and the phenyl group during the protodeauration step.

Troubleshooting & Critical Parameters

Catalyst Decomposition ("The Purple Haze")
  • Observation: Reaction mixture turns colloidal purple/black.[1]

  • Cause: Reduction of Au(I)/Au(III) to Au(0) nanoparticles.

  • Solution: Ensure solvents are degassed.[1] If using Au(I), strictly exclude light during the silver salt activation step.

Hydrolysis Competition
  • Issue: In Protocol B (Hydroarylation), observing formation of the hydration product (Protocol A product) instead of the indole adduct.

  • Cause: Wet solvent.[1] Ynamides hydrate extremely fast with trace water + Gold.[1]

  • Solution: Use freshly distilled DCM and molecular sieves (4Å) in the reaction vessel.

Workflow Diagram

The following diagram summarizes the decision matrix for functionalizing this substrate.

Workflow Start Start: 1-(2-Phenylethynyl)- 2-pyrrolidinone Decision Target Scaffold? Start->Decision PathA Route A: N-Acyl Imide (Carbonyl insertion) Decision->PathA Need C=O PathB Route B: α-Aryl Enamide (C-C Bond Formation) Decision->PathB Need Heterocycle CondA Conditions: IPrAuCl (2%), H2O Dioxane, 60°C PathA->CondA CondB Conditions: AuCl3 (5%), Indole DCM, RT, Base Additive PathB->CondB

Figure 2: Decision matrix for catalytic functionalization.

References

  • Evano, G., Coste, A., & Gagosz, F. (2008).[2] "Ynamides: Versatile Tools in Organic Synthesis."[1][3] Chemical Reviews, 108(8), 3054–3131.[2]

  • Zhang, Y., et al. (2005).[2][4] "Gold-Catalyzed Efficient Formation of alpha,beta-Unsaturated Ketones from Alkynes." Journal of the American Chemical Society, 127(19), 6926–6927.[2]

  • Istrate, F., & Gagosz, F. (2007).[2][4] "Gold(I)-Catalyzed Hydroamination of Ynamides." Organic Letters, 9(16), 3181–3184.[2][4]

  • Sigma-Aldrich. "Product Specification: 1-(2-Phenylethynyl)-2-pyrrolidinone."[1]

  • Boorman, T. C., & Larrosa, I. (2011).[2] "Gold-Catalyzed hydration of alkynes." Chemical Society Reviews, 40, 1910-1925.[2][1]

Sources

Method

use of 1-(2-Phenylethynyl)-2-pyrrolidinone in the synthesis of natural products

This Application Note is written for researchers in organic synthesis and medicinal chemistry. It details the utility of 1-(2-Phenylethynyl)-2-pyrrolidinone , a privileged ynamide building block, in the construction of c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in organic synthesis and medicinal chemistry. It details the utility of 1-(2-Phenylethynyl)-2-pyrrolidinone , a privileged ynamide building block, in the construction of complex alkaloid scaffolds found in Stemona and Erythrina natural products.

Compound: 1-(2-Phenylethynyl)-2-pyrrolidinone (N-Phenylethynyl-2-pyrrolidone) CAS: 104469-82-1 (Generic for N-alkynyl pyrrolidinones) Class: Ynamide / Electron-Deficient Ynamine Primary Application: Construction of N-fused polycyclic heterocycles via Gold(I) catalysis and [2+2] cycloadditions.

Executive Summary

1-(2-Phenylethynyl)-2-pyrrolidinone represents a class of ynamides —nitrogen-substituted alkynes where the nitrogen lone pair is delocalized into an electron-withdrawing carbonyl group (the lactam). This unique electronic arrangement renders the alkyne regioselectively reactive, allowing for controlled nucleophilic attacks and cycloadditions that are impossible with unactivated alkynes or electron-rich ynamines.

In natural product synthesis, this motif serves as a "chassis molecule" for the rapid assembly of pyrrolo[1,2-a]azepine and indolizidine cores, which are the structural backbones of Stemona alkaloids (e.g., Stemonamine) and Erythrina alkaloids .

Key Reactivity Profiles
Reaction TypeCatalyst/ConditionsSynthetic OutcomeNatural Product Relevance
[2+2] Cycloaddition Thermal or PhotochemicalCyclobutenones / CyclobutenesStemona alkaloids (e.g., Stemonamine)
Hydroalkynylation Au(I) or Ag(I)Enamides / Vinylogous amidesSalinosporamide analogs
Dearomative Cyclization Au(I) or Pt(II)Spirocyclic N-heterocyclesErythrina alkaloids
Pauson-Khand Co2(CO)8CyclopentenonesIridoid terpenes

Mechanistic Insight: The Ynamide Advantage

The strategic value of 1-(2-Phenylethynyl)-2-pyrrolidinone lies in its ability to modulate the keteniminium ion intermediate. Unlike standard alkynes, the nitrogen atom stabilizes positive charge development at the


-carbon during electrophilic activation (e.g., by Gold(I)), directing nucleophilic attack exclusively to the 

-position.
Mechanistic Pathway (Gold-Catalysis)

The following diagram illustrates the regioselective activation of the ynamide core, a critical concept for designing self-validating synthesis protocols.

G cluster_0 Regiocontrol Mechanism Start Ynamide Precursor (Au-coordinated) Transition Keteniminium Ion (Regio-determining) Start->Transition Au(I) Activation Attack Nucleophilic Attack (β-position) Transition->Attack Stabilization by N-lone pair Product Cyclized Enamide (Alkaloid Core) Attack->Product Protodeauration

Figure 1: Regioselective activation of 1-(2-Phenylethynyl)-2-pyrrolidinone via Gold(I) catalysis. The formation of the keteniminium species directs nucleophiles to the


-carbon.

Detailed Protocol: Synthesis and Application

This protocol describes the synthesis of the reagent and its subsequent application in a Gold(I)-Catalyzed Cascade Cyclization , a standard method for generating the fused ring systems of marine alkaloids.

Phase A: Synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone

Reagents: 2-Pyrrolidinone, Phenylacetylene, CuSO4·5H2O, 1,10-Phenanthroline, K2CO3, O2 (balloon).

  • Preparation: Charge a flame-dried Schlenk flask with 2-pyrrolidinone (1.0 equiv), CuSO4·5H2O (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K2CO3 (2.0 equiv).

  • Solvation: Add dry Toluene (0.5 M concentration relative to lactam).

  • Alkynylation: Add Phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Purge with O2 for 5 minutes, then maintain under an O2 balloon atmosphere. Heat to 110 °C for 24 hours.

    • Critical Checkpoint: The solution should turn from blue/green to a dark brown slurry. Monitoring by TLC (Hexane/EtOAc 3:1) should show the disappearance of the polar lactam spot.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75-85% as a pale yellow solid or oil.

Phase B: Application - Gold(I)-Catalyzed Cyclization to Pyrrolo[1,2-a]quinolinone

This reaction models the core construction of Erythrina alkaloids by fusing the pyrrolidinone ring with the phenyl group.

Reagents: 1-(2-Phenylethynyl)-2-pyrrolidinone, IPrAuCl (5 mol%), AgSbF6 (5 mol%), 1,2-Dichloroethane (DCE).

  • Catalyst Activation: In a glovebox or under Argon, mix IPrAuCl and AgSbF6 in dry DCE (0.1 M) for 10 minutes to generate the cationic species [IPrAu]+[SbF6]-. A white precipitate (AgCl) will form.

  • Substrate Addition: Filter the catalyst solution (anaerobic filtration) directly into a solution of 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv) in DCE.

  • Functionalization (Optional): To demonstrate oxidative functionalization (common in natural products), add Pyridine N-Oxide (1.2 equiv) as an external oxidant.

  • Incubation: Stir at 60 °C for 4-12 hours.

  • Termination: Filter through a short silica plug to remove Gold residues.

  • Analysis: Evaporate solvent. 1H NMR should reveal the loss of the alkyne signal and the formation of an

    
    -keto imide or a fused tricyclic system depending on the oxidant used.
    

Experimental Workflow & Data Interpretation

The following workflow visualizes the decision matrix for using this ynamide in total synthesis.

Workflow Substrate 1-(2-Phenylethynyl)- 2-pyrrolidinone ConditionA Route A: [2+2] Cycloaddition (Thermal/Photochemical) Substrate->ConditionA + Ketene/Alkene ConditionB Route B: Au(I) Catalysis (Cationic Activation) Substrate->ConditionB + Oxidant/Nucleophile IntermedA Cyclobutenone ConditionA->IntermedA Regioselective IntermedB α-Oxo Gold Carbene ConditionB->IntermedB Oxidative Entry TargetA Stemona Alkaloids (e.g., Stemonamine) IntermedA->TargetA Ring Expansion TargetB Erythrina Alkaloids (Fused Tetracycles) IntermedB->TargetB C-H Insertion

Figure 2: Divergent synthetic pathways accessible from the 1-(2-Phenylethynyl)-2-pyrrolidinone scaffold.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Phase A) Catalyst poisoning or wet solventEnsure 1,10-phenanthroline is fresh; re-dry Toluene over Na/Benzophenone.
Homocoupling of Alkyne Oxygen pressure too high / Ligand deficiencyReduce O2 flow; ensure strict 1:2 Cu:Ligand ratio.
Regioisomer Mixtures (Phase B) Temperature too highLower reaction temperature to 40 °C; switch to a bulkier ligand (e.g., JohnPhos).
Decomposition of Ynamide Acid sensitivityYnamides are acid-sensitive. Ensure all glassware is base-washed or use buffered silica for purification.

References

  • Evano, G., Coste, A., & Gosin, K. (2015). Ynamides: Versatile Tools in Organic Synthesis.[1][2] Chemical Reviews, 115(17), 9073–9128. Link

  • Zhang, Y., et al. (2011). Gold-Catalyzed Synthesis of Nitrogen-Containing Heterocycles from Ynamides. Journal of the American Chemical Society, 133(32), 12406–12409. Link

  • Hsung, R. P., et al. (2006). N-Alkynylamides (Ynamides) in Natural Product Synthesis. Accounts of Chemical Research, 39(12), 925–934. Link

  • Kramer, S., & Skrydstrup, T. (2008). Gold-Catalyzed Reactions of Ynamides. Angewandte Chemie International Edition, 47(10), 1800–1802. Link

  • Shindo, M., et al. (2018).[3][4] Asymmetric Total Synthesis of (-)-Stemonamine via [2+2] Cycloaddition.[5] Chemistry - A European Journal, 24(7), 1539-1543. Link

Sources

Application

Application Note: Advanced Synthetic Methodologies using 1-(2-Phenylethynyl)-2-pyrrolidinone

Executive Summary 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) represents a specialized class of ynamides —specifically, an N-alkynyl lactam. Unlike their electron-rich and hydrolytically unstable ynamine count...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) represents a specialized class of ynamides —specifically, an N-alkynyl lactam. Unlike their electron-rich and hydrolytically unstable ynamine counterparts, ynamides possess an electron-withdrawing carbonyl group on the nitrogen. This unique electronic push-pull arrangement confers exceptional stability to the triple bond while retaining high reactivity under specific catalytic conditions.

This guide details the synthesis of this building block and its application in "New Synthetic Methodologies," focusing on Gold(I)-catalyzed functionalization and Keteniminium ion trapping . These protocols are designed for medicinal chemists seeking to introduce rigid, nitrogen-containing pharmacophores into complex scaffolds.

Mechanistic Foundation: The Keteniminium Manifold

The utility of 1-(2-Phenylethynyl)-2-pyrrolidinone stems from its ability to act as a "chameleon" intermediate. Under thermal or Lewis acid activation, the nitrogen lone pair donates into the alkyne


-system, generating a highly reactive keteniminium ion .
Figure 1: Keteniminium Activation Pathway[1]

Keteniminium_Pathway Ynamide 1-(2-Phenylethynyl) -2-pyrrolidinone Activation Electrophilic Activation (H+, Au+, or Thermal) Ynamide->Activation Coordination Keteniminium Keteniminium Ion (Reactive Intermediate) Activation->Keteniminium N-Lone Pair Donation Trapping Nucleophilic Trapping (H2O, Amines, Arenes) Keteniminium->Trapping Regioselective Attack Product Functionalized Lactam Scaffold Trapping->Product Proton Transfer/Elimination

Caption: The nitrogen lone pair stabilizes the positive charge, directing nucleophilic attack to the


-carbon.

Protocol A: Robust Synthesis of the Probe

Objective: Scalable preparation of 1-(2-Phenylethynyl)-2-pyrrolidinone via Copper-Catalyzed Cross-Coupling.

While earlier methods used alkynyl iodonium salts, the modern standard (Evano/Hsung conditions) utilizes copper catalysis to couple the lactam with 1-bromo-2-phenylacetylene. This method is preferred for its atom economy and reproducibility.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Pyrrolidinone 1.0Nucleophile
1-Bromo-2-phenylacetylene 1.1Electrophile
CuSO₄·5H₂O 0.10Catalyst Precursor
1,10-Phenanthroline 0.20Ligand
K₃PO₄ 2.0Base
Toluene [0.5 M]Solvent
Step-by-Step Workflow
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk tube, combine CuSO₄·5H₂O (10 mol%) and 1,10-phenanthroline (20 mol%).

    • Add anhydrous toluene and stir at RT for 10 minutes until a homogenous blue-green complex forms.

    • Expert Insight: Pre-complexation prevents non-specific copper precipitation and ensures active catalytic species (

      
      ).
      
  • Coupling Reaction:

    • Add 2-pyrrolidinone (1.0 equiv), K₃PO₄ (2.0 equiv), and 1-bromo-2-phenylacetylene (1.1 equiv) to the mixture.

    • Seal the vessel and heat to 80 °C for 24 hours.

    • Checkpoint: The reaction mixture should turn a deep brown/purple suspension. Monitor by TLC (Hexane/EtOAc 7:3). The product is typically UV active and stains with KMnO4.

  • Workup & Purification:

    • Cool to RT and filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Gradient: 0%

      
       20% EtOAc in Hexanes).
      
  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the N-H proton and the retention of the pyrrolidinone ring protons (approx. 3.8 ppm for

      
      ).
      
    • 13C NMR: Characteristic alkyne carbons appear around 70-90 ppm.

Protocol B: Gold(I)-Catalyzed Oxidative Functionalization

Objective: Transformation of the ynamide into an


-keto imide.

This "New Methodology" utilizes the high affinity of cationic Gold(I) for the alkyne to promote oxidation, offering a route to complex dicarbonyl systems found in protease inhibitors.

Figure 2: Gold Catalysis Workflow

Gold_Workflow Step1 Substrate Prep: Dissolve Ynamide in Wet Acetonitrile (MeCN/H2O) Step2 Catalyst Addition: Add 5 mol% IPrAuNTf2 (Gagosz Catalyst) Step1->Step2 Step3 Reaction: Stir at RT (1-4 hours) Monitor Disappearance of Alkyne Step2->Step3 Step4 Quench & Isolate: Evaporate Solvent Direct Silica Purification Step3->Step4

Caption: Mild oxidation protocol using ambient moisture as the oxygen source.

Experimental Procedure
  • Setup:

    • Dissolve 1-(2-Phenylethynyl)-2-pyrrolidinone (0.5 mmol) in reagent-grade acetonitrile (5 mL).

    • Note: Strictly anhydrous conditions are not required; trace water acts as the nucleophile. For isotopic labeling, use

      
       (2 equiv).
      
  • Catalysis:

    • Add IPrAuNTf2 (5 mol%) or Ph3PAuNTf2 (5 mol%) in one portion.

    • Stir at room temperature. The reaction is typically fast (< 2 hours).

  • Mechanism:

    • Gold activates the alkyne

      
      -bond.
      
    • Regioselective attack of water occurs at the

      
      -carbon (stabilized by nitrogen).
      
    • Protodeauration generates the enol, which tautomerizes to the imide.

  • Outcome:

    • Product: N-(2-phenyl-2-oxoacetyl)pyrrolidin-2-one.

    • Yields are typically >85%.[1]

Protocol C: [2+2] Cycloaddition (Ficini-Type)

Objective: Synthesis of Cyclobutenyl-Lactams.

Ynamides are excellent partners for [2+2] cycloadditions with electron-deficient alkenes or ketenes. This creates highly strained, rigid spiro- or fused-ring systems.

Reagents
  • Substrate: 1-(2-Phenylethynyl)-2-pyrrolidinone[2]

  • Partner: Diphenylketene (generated in situ) or an

    
    -unsaturated enone.
    
  • Condition: Thermal (Reflux in Toluene) or Lewis Acid (

    
    ).
    
Procedure (Thermal)
  • Dissolve the ynamide (1.0 equiv) in anhydrous toluene.

  • Add the ketene precursor (1.2 equiv).

  • Heat to 100 °C.

  • Safety: Ensure the system is under inert atmosphere (Ar/N2) to prevent ketene dimerization.

  • Result: Formation of a cyclobutenone derivative with the pyrrolidinone nitrogen attached to the cyclobutene ring.

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of different metal systems for the synthesis of the starting material (Protocol A), highlighting why the Copper/Phenanthroline system is the recommended standard.

Catalyst SystemLigandTemp (°C)Yield (%)Notes
CuSO₄ / K₃PO₄ 1,10-Phen 80 92% Robust, aerobic tolerance, scalable.
CuI / Cs₂CO₃DMEDA9085%Good, but DMEDA is air-sensitive.
Cu(OAc)₂ / Na₂CO₃bipy7065%Slower kinetics, incomplete conversion.
Pd(PPh₃)₄None100<10%Palladium is ineffective for this specific coupling.

References

  • Evano, G., Coste, A., & Jouvin, K. (2010). Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles: A General Route to Ynamides.[3][4] Organic Letters.[5]

  • Zhang, Y., Hsung, R. P., Tracey, M. R., Kurtz, K. C., & Vera, E. L. (2004). Copper Sulfate-Catalyzed Direct N-Alkynylation of Amides, Carbamates, and Sulfonamides with Alkynyl Bromides. Organic Letters.[5]

  • DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., Zhang, Y., & Hsung, R. P. (2010). Ynamides: A Modern Functional Group for the New Millennium.[2] Chemical Reviews.

  • Gagosz, F. (2010). Gold-Catalyzed Reactions of N-Alkynyl Amides. (General reference on Gold/Ynamide reactivity).

  • Istrate, F. M., & Gagosz, F. (2007). Gold(I)-Catalyzed Hydroamination of N-Alkynyl Carbamates. Organic Letters.[5]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for cycloadditions with 1-(2-Phenylethynyl)-2-pyrrolidinone

Technical Support Center: 1-(2-Phenylethynyl)-2-pyrrolidinone Reagent Code: PEP-YNA-001 | CAS: 683246-77-7 Welcome to the Application Support Hub You are currently viewing the technical guide for 1-(2-Phenylethynyl)-2-py...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Phenylethynyl)-2-pyrrolidinone Reagent Code: PEP-YNA-001 | CAS: 683246-77-7

Welcome to the Application Support Hub

You are currently viewing the technical guide for 1-(2-Phenylethynyl)-2-pyrrolidinone , a robust N-alkynyl lactam (ynamide) building block. Unlike traditional ynamines, this reagent offers enhanced stability due to the electron-withdrawing lactam ring, yet it retains high reactivity for cycloadditions.[1]

This guide is designed to help you troubleshoot reaction failures, optimize yields, and control regioselectivity in [2+2], [3+2], and [4+2] cycloadditions.

Part 1: Handling & Stability (Pre-Reaction Checklist)

Status: Critical Issue: Hydrolysis and Polymerization Support Ticket: "My reagent turned into a white solid/sludge before adding the catalyst."

Unlike terminal alkynes, ynamides are sensitive to protonolysis. The nitrogen lone pair donates density into the triple bond, making the


-carbon highly basic.

Standard Operating Procedure (SOP):

  • Acid Sensitivity: Avoid unbuffered silica gel during purification of precursors. Trace acid converts the ynamide into the corresponding amide (hydration).

  • Storage: Store at 2–8°C under argon.

  • Solvent Prep: Do not use "bottle" grade chloroform or DCM without filtration through basic alumina. The HCl stabilizer in CHCl

    
     will destroy the reagent.
    

Quick Stability Test: Dissolve 5 mg in CDCl


 (neutralized with K

CO

). Check NMR for the disappearance of the alkyne carbons (~70-90 ppm). If you see a carbonyl peak appearing around 170 ppm (amide formation), re-purify.

Part 2: Optimizing Gold-Catalyzed Cycloadditions

Context: The most common application for this reagent is Gold(I)-catalyzed cycloaddition. The reaction proceeds via a highly reactive keteniminium intermediate.[2][3][4]

The Mechanism of Failure (and Success)

Understanding the activation mode is the only way to troubleshoot low yields.

G Start 1-(2-Phenylethynyl) -2-pyrrolidinone Complex Au-Pi Complex Start->Complex + [Au]+ Au_Cat Au(I) Catalyst (Activation) Keteniminium Keteniminium Intermediate (Highly Electrophilic) Complex->Keteniminium Regio-slippage Path_A [2+2] Cycloaddition (Cyclobutene) Keteniminium->Path_A Trapping with Enone/Alkene Path_B [4+2] Cycloaddition (Heterocycle) Keteniminium->Path_B Trapping with Diene/Nitrile Path_Fail Hydrolysis/Polym. (Dead End) Keteniminium->Path_Fail Wet Solvent or Nucleophilic Impurity

Figure 1: The divergence point in ynamide catalysis is the keteniminium ion. If this intermediate is not trapped immediately by your partner (diene/enone), it will decompose.

Troubleshooting Guide: Low Conversion / "Black Rain"

Symptom: The reaction mixture turns purple/black (colloidal gold) and conversion stops at <50%.

Root Cause: The ynamide binds too strongly to the gold, or the product inhibits the catalyst. Solution:

  • Switch Counter-ions: If using IPrAuCl + AgOTf, switch to AgSbF6 or AgNTf2. Triflate (OTf) is coordinating and can kill the active cationic gold species in ynamide systems.

  • Slow Addition: Do not add the catalyst to the ynamide. Add the ynamide solution slowly to the mixture of catalyst + trapping partner. This keeps the concentration of the sensitive keteniminium low.

  • Oxidant Additive: Add 5-10 mol% of an N-oxide (e.g., 3,5-dichloropyridine N-oxide). This prevents the reduction of Au(I) to inactive Au(0).

Part 3: Controlling Regioselectivity

User Query: "I am getting a mixture of isomers in my [3+2] nitrone cycloaddition. How do I favor the 4-substituted isoxazoline?"

Technical Analysis: The 1-(2-Phenylethynyl)-2-pyrrolidinone molecule is polarized.

  • Alpha-Carbon (attached to N): Nucleophilic (in ground state).

  • Beta-Carbon (attached to Ph): Electrophilic (in activated keteniminium state).

Optimization Matrix:

VariableRecommendation for High RegiocontrolWhy?
Solvent DCE or DCM (Non-polar)Polar solvents (MeCN, DMF) coordinate to the metal and dampen the polarization of the keteniminium.
Ligand JohnPhos or BrettPhos (Bulky Biaryl)Bulky ligands force the incoming nucleophile to attack the less hindered site (usually remote from the bulky Au-ligand sphere).
Temperature -20°C to 0°C Lower temperatures favor the kinetic product (often the [2+2] or specific regioisomer) over thermodynamic equilibration.
Stoichiometry Excess Partner (1.5 - 2.0 equiv) The ynamide is the valuable/sensitive component. Force it to react by overwhelming it with the trap.

Part 4: Specific Protocols (Self-Validating)

Protocol A: Gold-Catalyzed [4+2] with Enynes/Dienes

Target: Dihydroisoquinolines or Pyridines

  • Setup: Flame-dry a 10 mL vial. Cool to room temperature under Ar.

  • Catalyst Prep: Weigh IPrAuCl (5 mol%) and AgNTf2 (5 mol%) into the vial. Add dry DCE (0.1 M relative to ynamide). Stir 5 mins to generate the active cation (cloudy AgCl precipitate forms).

  • Partner Addition: Add the diene/nitrile/enyne (1.5 equiv).

  • Ynamide Addition: Dissolve 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv) in minimal DCE. Add this solution dropwise over 10 minutes.

    • Validation: The dropwise addition prevents homocoupling of the ynamide.

  • Workup: Filter through a short pad of Celite to remove silver salts. Concentrate and purify.

Protocol B: Thermal [2+2] with Ketenes (Metal-Free)

Target: Cyclobutenones

  • Setup: No metal required.

  • Reaction: Dissolve ynamide in Toluene. Heat to 80°C.

  • Addition: Add the ketene precursor (or generate in situ).

  • Note: This relies on the thermal reactivity of the ynamide.[5] If the reaction is sluggish, switching to a polar aprotic solvent (sulfolane) can accelerate the transition state stabilization.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Copper instead of Gold? A: Yes, for specific reactions like "Click" chemistry (Azide-Alkyne Cycloaddition). However, for [4+2] or [2+2] carbocyclizations, Copper often requires higher temperatures which may degrade this specific ynamide. Stick to Gold(I) or Rhodium(II) for carbon-carbon bond formation.

Q: My product is unstable on silica. A: Ynamide cycloadducts (especially enamides) can be acid-sensitive. Pre-treat your silica column with 1% Triethylamine/Hexanes before loading your sample.

Q: I see a "dimer" in my mass spec. A: This is likely the homocoupling product. This happens when the active catalyst concentration is too high relative to the trapping partner. Solution: Increase the equivalents of your trapping partner to 3.0x.

References

  • Evano, G., et al. (2008). Chemistry of Ynamides: Development, Synthetic Applications, and Future Directions. Chemical Reviews. Link

  • Hsung, R. P., et al. (2010). Ynamides: A Modern Functional Group for the New Millennium. Accounts of Chemical Research. Link

  • Gagosz, F. (2010). Gold-Catalyzed Reactions of Ynamides. Tetrahedron. Link

  • Tam, W., et al. (2012). Ruthenium-Catalyzed [2+2] Cycloadditions of Ynamides. Journal of Organic Chemistry. Link

Sources

Optimization

improving the stereoselectivity of reactions involving 1-(2-Phenylethynyl)-2-pyrrolidinone

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 1-(2-Phenylethynyl)-2-pyrrolidinone . It synthesizes mechanistic insights with practical troubleshooting protoco...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 1-(2-Phenylethynyl)-2-pyrrolidinone . It synthesizes mechanistic insights with practical troubleshooting protocols to ensure high stereoselectivity in your transformations.

Topic: 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) Support Level: Senior Application Scientist Document ID: TS-YNE-2025-03[1]

Executive Summary

1-(2-Phenylethynyl)-2-pyrrolidinone is a polarized ynamide building block.[1] Its reactivity is dominated by the electron-donating nitrogen atom, which polarizes the alkyne bond, making it susceptible to regioselective protonation and nucleophilic attack.[2] The primary challenge in handling this substrate is controlling the E/Z geometry of the resulting enamide during hydrofunctionalization or reduction.[2]

This guide addresses three critical workflows:

  • Synthesizing (E)-

    
    -Haloenamides  (via Hydrohalogenation).
    
  • Synthesizing (Z)-Enamides (via Semi-hydrogenation).

  • Troubleshooting Regioselectivity in Cycloadditions.

Module 1: Stereoselective Hydrohalogenation

Goal: Synthesis of (E)-


-haloenamides with >95% stereoselectivity.
Mechanism:  Syn-addition via a keteniminium intermediate.[1][3][4]
🔬 The Protocol: Magnesium-Mediated Hydrohalogenation

This method utilizes MgX2 (where X = Cl, Br, I) in wet solvents to generate HX in situ.[2][5] It is superior to using free HX gas, which often leads to over-reaction or polymerization.[2]

Reagents:

  • Substrate: 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv)[1]

  • Reagent:

    
     or 
    
    
    
    (1.2–2.0 equiv)[2]
  • Solvent: Wet

    
     or THF (containing trace water)[2]
    

Step-by-Step Workflow:

  • Dissolve the ynamide in

    
     (0.1 M concentration).
    
  • Add the magnesium salt (

    
    ) in one portion.
    
  • Add water (approx. 2–5 equiv, or simply use un-distilled solvent).[2] Note: The water acts as the proton source.[2]

  • Stir at room temperature for 1–4 hours. Monitor by TLC (the ynamide spot will disappear; the product is usually less polar).[2]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to neutralize trace acid), then brine. Dry over 
    
    
    
    .[2][6]
❓ Troubleshooting FAQ: Hydrohalogenation

Q: I am observing a mixture of regioisomers. How do I fix this? A: With 1-(2-Phenylethynyl)-2-pyrrolidinone, regioselectivity is electronically governed.[1][2] The proton (


) attacks the 

-carbon (attached to the Phenyl) to form a stabilized keteniminium ion .[2] The halide (

) then attacks the

-carbon (attached to Nitrogen).[1]
  • Diagnostic: If you see

    
    -halo products, your solvent might be too non-polar or the temperature too high.[1][2]
    
  • Fix: Ensure you are using

    
     or THF.[2] The keteniminium intermediate is stable enough in these solvents to direct the nucleophile exclusively to the 
    
    
    
    -position.[2]

Q: Why am I getting the (E)-isomer? I thought syn-addition gives Z? A: This is a common confusion regarding priority rules vs. addition geometry.

  • Mechanism: The reaction proceeds via syn-addition (H and X add to the same face).[2]

  • Geometry:

    • Start with Ph-C≡C-N.[1]

    • Syn-addition places H (low priority) and X (high priority) on the same side.[2]

    • This forces the Ph (high priority) and N (low priority) to bend away, ending up on the same side relative to each other.[2]

    • Result: On the double bond, the two high-priority groups (Ph and X) are on opposite sides.[2]

    • Conclusion: Syn-addition

      
      (E)-Isomer .
      

Data Table: Solvent Effects on Stereoselectivity

Solvent Additive Yield E:Z Ratio Notes

|


 | 

/

| 92% | >99:1 | Recommended standard.[1] | | THF |

/

| 88% | 95:5 | Good alternative.[2] | | MeOH |

| 45% | 60:40 | Avoid. Solvolysis competes with halide attack.[2] |

Module 2: Stereoselective Semi-Hydrogenation

Goal: Synthesis of (Z)-Enamides (Partial reduction without over-reduction to the amine). Mechanism: Sigmatropic rearrangement using Sulfonyl Hydrazides.

🔬 The Protocol: Base-Promoted Reduction

Standard catalytic hydrogenation (Pd/C,


) is notoriously difficult to stop at the alkene stage for ynamides and often lacks Z-selectivity.[2] The Sulfonyl Hydrazide  method is the gold standard for this substrate.[2]

Reagents:

  • Substrate: 1-(2-Phenylethynyl)-2-pyrrolidinone (1.0 equiv)[1]

  • Reagent:

    
    -Toluenesulfonyl hydrazide (
    
    
    
    ) (1.5 equiv)[1][2]
  • Base:

    
     or 
    
    
    
    (2.0 equiv)[2]
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1][2]

  • Temperature:

    
    [2]
    

Step-by-Step Workflow:

  • Mix ynamide,

    
    , and base in the solvent.[2]
    
  • Heat to

    
     under Argon/Nitrogen.
    
  • Mechanism in Action: The hydrazide decomposes to generate diimide (

    
    ) in situ, which delivers hydrogen atoms to the alkyne face in a concerted syn-addition .[2]
    
  • Result: Since it is a concerted syn-addition to the alkyne, the Ph and N groups are forced to the same side.[2]

    • Ph (High) and N (High) on same side

      
      (Z)-Isomer .[1]
      
❓ Troubleshooting FAQ: Semi-Hydrogenation

Q: The reaction has stalled. Can I add more reagent? A: Yes. Diimide is transient and can disproportionate. If the reaction is incomplete after 4 hours, cool the mixture, add another 0.5–1.0 equiv of


, and reheat.

Q: I see over-reduced product (alkane). What went wrong? A: This is rare with diimide but can happen if the temperature is too high for too long.[2]

  • Fix: strictly control temperature at

    
    . Do not reflux vigorously if using high-boiling solvents.[1] Ensure the stoichiometry of the hydrazide does not exceed 3.0 equiv total.[2]
    

Module 3: Visualizing the Stereodivergent Pathways

The following diagram illustrates the decision logic for selecting the correct protocol based on your target isomer.

YnamideStereocontrol Start Substrate: 1-(2-Phenylethynyl)- 2-pyrrolidinone Decision Target Geometry? Start->Decision PathE Hydrohalogenation (MgX2 / Wet DCM) Decision->PathE Need (E)-Isomer (with Halogen) PathZ Semi-Hydrogenation (TsNHNH2 / Base) Decision->PathZ Need (Z)-Isomer (Hydrogen only) InterE Intermediate: Keteniminium Ion (Stepwise/Ionic) PathE->InterE Protonation InterZ Intermediate: Diimide Transition State (Concerted) PathZ->InterZ H2 Delivery ProdE Product: (E)-alpha-Haloenamide (Ph and X trans) InterE->ProdE Nu- Attack (Syn Add.) ProdZ Product: (Z)-Enamide (Ph and N cis) InterZ->ProdZ Syn Add.

Caption: Stereodivergent synthesis pathways for 1-(2-Phenylethynyl)-2-pyrrolidinone. The choice of reagent dictates the mechanism (Ionic vs. Concerted) and the resulting alkene geometry.[2]

Module 4: Advanced Regiocontrol in Cycloadditions

Issue: When using 1-(2-Phenylethynyl)-2-pyrrolidinone in [2+2] or [3+2] cycloadditions, the regiochemistry is dictated by the polarization of the ynamide.[1][2]

Technical Insight: The nitrogen atom donates electron density into the triple bond, making the


-carbon (attached to N) nucleophilic and the 

-carbon (attached to Ph) electrophilic in the presence of acids, OR making the

-carbon nucleophilic in neutral/radical conditions.[2]
  • Gold Catalysis (Au+): The metal coordinates to the alkyne.[2] Nucleophilic attack (e.g., by an internal nucleophile or external oxidant) usually occurs at the

    
    -carbon (proximal to Nitrogen) because the resulting Gold-carbene is stabilized by the nitrogen lone pair.[2]
    
  • Recommendation: If you are attempting to synthesize a pyrrole or indole framework using this ynamide, use JohnPhosAu(MeCN)SbF6 as the catalyst.[2] It provides the best balance of steric bulk and electronic activation to ensure high regioselectivity [1, 5].[2]

References

  • Highly Stereoselective Synthesis of Novel

    
    -Haloenamides via a Mild and Efficient Hydrohalogenation of Ynamides. 
    Zhang, Y., Hsung, R. P., Tracey, M. R., Kurtz, K. C., & Vera, E. L.[2][7][8] (2003).[2][5][7] Organic Letters.
    [2]
    
  • Base-Promoted Stereoselective Hydrogenation of Ynamides with Sulfonyl Hydrazide to Give Z-Enamides. Zhao, Z., Tian, Q., Chen, Y., Wen, S., Zhang, Y., & Cheng, G.[2][3] (2021).[2] The Journal of Organic Chemistry. [2]

  • Metal-free, Regio-, and Stereo-Controlled Hydrochlorination and Hydrobromination of Ynones and Ynamides. Zeng, X., Liu, S., & Xu, Z.[1][2][4] (2017).[2][4] The Journal of Organic Chemistry. [2]

  • Regio- and Stereocontrolled Hydrohalogenation of Ynamides with N-Halosuccinimides (NXS) as the Halogen Source. Sahoo, A. K., et al.[2][8][9] (2024).[2][8][10] The Journal of Organic Chemistry. [2]

  • Ynamides: A Modern Functional Group For The New Millennium. Evano, G., Coste, A., & Gagosz, F.[2] (2010).[2] Chemical Reviews.

Sources

Troubleshooting

purification techniques for 1-(2-Phenylethynyl)-2-pyrrolidinone and its derivatives

This guide functions as a Tier-3 Technical Support resource for researchers working with 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) and its structural derivatives. Subject: Purification & Stability Protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier-3 Technical Support resource for researchers working with 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) and its structural derivatives.

Subject: Purification & Stability Protocols for N-Alkynyl Pyrrolidinones (Ynamides) Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Technologies

PART 1: DIAGNOSTIC TRIAGE

Before initiating any purification, identify your specific failure mode. Ynamides are chemically distinct from standard amides due to the electron-rich alkyne attached to the nitrogen. This makes them susceptible to acid-catalyzed hydration , often leading to the formation of the corresponding imide or amide hydrolysis products during purification.

Symptom Probable Cause Immediate Action
Product decomposes on silica column Acidic hydrolysis caused by active silanol groups (Si-OH).STOP. Switch to Protocol A (Deactivated Silica). Do not use standard silica.
Product turns green/blue in solution Oxidative homocoupling of alkyne or residual Copper catalyst.Perform a chelation wash (EDTA/NH₄OH) before chromatography. See Protocol C .
"Ghost" spots on TLC Product hydrolyzing on the TLC plate due to acidity.Run 2D-TLC: Spot, elute, rotate 90°, elute again. If spot splits off-diagonal, it is unstable on silica.
Oil that refuses to crystallize Residual solvent or trace starting material (phenylacetylene).High-vacuum drying (>4h) followed by seed-initiated recrystallization (Protocol B ).

PART 2: CORE PURIFICATION PROTOCOLS

Protocol A: Deactivated Silica Gel Chromatography (The Gold Standard)

Use this for crude mixtures containing >5% impurities or when isolating sensitive derivatives.

The Mechanism: Standard silica gel (pH ~5.5–6.0) protonates the electron-rich


-carbon of the ynamide, forming a highly reactive keteniminium ion that rapidly hydrolyzes. Deactivation neutralizes surface silanols.

Reagents:

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (Et₃N) or Pyridine

  • Eluent: Hexanes/Ethyl Acetate (variable ratio)[1][2]

Step-by-Step Workflow:

  • Slurry Preparation (Critical):

    • Prepare your mobile phase (e.g., 10% EtOAc in Hexanes).

    • Add 1% v/v Triethylamine (Et₃N) to the mobile phase.

    • Suspend the silica in this Et₃N-spiked solvent before pouring it into the column.

    • Why? Pre-slurrying ensures every silica particle is coated with amine, neutralizing acidic sites before the compound touches them.

  • Column Equilibration:

    • Flush the packed column with 2–3 column volumes (CV) of the Et₃N-containing eluent.

    • Check the eluate pH; it should be basic (pH >8 on wet pH paper).

  • Sample Loading:

    • Solid Load (Preferred): Dissolve crude in minimal CH₂Cl₂, add deactivated silica (1% Et₃N), and rotary evaporate to dryness. Load the powder.[3]

    • Avoid: Liquid loading with acidic solvents like chloroform.

  • Elution:

    • Run the gradient using the Et₃N-spiked solvent.

    • Note: Et₃N can streak on TLC/stain. Dry fractions thoroughly or wash with NaHCO₃ if the amine interferes with downstream biology.

Visualization:

  • UV (254 nm): Strong absorbance due to conjugation.

  • Stain: KMnO₄ (Active alkyne oxidizes rapidly, turning brown/yellow). Do not use p-Anisaldehyde or Hanessian’s stain (acidic/heat).

Protocol B: Recrystallization (For High Purity/Scale-Up)

Use this for solids with >85% purity to remove trace halo-alkynes or catalyst ligands.

Solvent Logic: 1-(2-Phenylethynyl)-2-pyrrolidinone is moderately polar. We utilize a "Polar/Non-Polar" binary system.

Recommended System: Ethanol / Water or Ethyl Acetate / Hexanes .

  • Dissolution:

    • Place crude solid in a flask. Add hot Ethyl Acetate dropwise with stirring until just dissolved.

    • Tip: If the solution is colored (yellow/brown) due to oligomers, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation:

    • Remove from heat. Add hot Hexanes dropwise until a faint, persistent cloudiness appears (saturation point).

    • Add 1–2 drops of Ethyl Acetate to clear the solution.

  • Crystal Growth:

    • Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel to insulate).

    • Once at RT, move to 4°C (fridge) for 12 hours.

    • Do not plunge into ice immediately; this traps impurities.

  • Harvest:

    • Filter crystals and wash with cold Hexanes.

    • Dry under high vacuum to remove solvent inclusions.

Protocol C: Metal Scavenging (Copper/Palladium Removal)

Essential if the compound is intended for biological assays.

Ynamides synthesized via Cu-catalyzed cross-coupling often retain copper, which is cytotoxic.

  • Dissolve the purified product in Ethyl Acetate.

  • Wash the organic layer 3x with 5% aqueous EDTA (disodium salt) or 10% NH₄OH .

    • Visual Cue: The aqueous layer will turn blue (Cu-complex) initially. Repeat until the aqueous layer is colorless.

  • Polishing: Stir the organic phase with SiliaMetS® Thiol or equivalent metal-scavenging silica (5 wt% relative to product) for 30 mins. Filter and evaporate.

PART 3: VISUALIZATION & WORKFLOWS

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Gum CheckState->Oil CheckPurity Purity (NMR/TLC) > 85%? Solid->CheckPurity DeactSilica Protocol A: Deactivated Silica Column (1% Et3N) Oil->DeactSilica Recryst Protocol B: Recrystallization (EtOAc/Hex) CheckPurity->Recryst Yes CheckPurity->DeactSilica No MetalCheck Biological Assay Planned? Recryst->MetalCheck DeactSilica->MetalCheck Scavenge Protocol C: Metal Scavenging (EDTA/Thiol) MetalCheck->Scavenge Yes Final Pure Ynamide MetalCheck->Final No Scavenge->Final

Caption: Decision matrix for selecting the optimal purification pathway based on physical state and purity.

PART 4: FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My product is hydrolyzing even on deactivated silica. What now?

  • Answer: If the ynamide is extremely sensitive (e.g., electron-rich aryl groups on the alkyne), switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica. Alternatively, use reverse-phase chromatography (C18) with a basic buffer (e.g., 0.1% NH₄OH in Water/MeCN), avoiding acidic modifiers like TFA or Formic Acid.

Q2: Can I store the purified ynamide in solution?

  • Answer: It is risky. Ynamides are stable as solids at -20°C. In solution (especially CDCl₃, which can become acidic over time), they degrade.

    • Recommendation: Store as a solid under Argon. If solution storage is mandatory, add a few pellets of activated 4Å molecular sieves and use anhydrous benzene or toluene, not chlorinated solvents.

Q3: How do I remove the Triethylamine (Et₃N) after the column?

  • Answer: Et₃N has a low boiling point (89°C) but can "stick" to the product.

    • Method: Dissolve the product in CH₂Cl₂ and wash rapidly with saturated NaHCO₃ (mildly basic, removes Et₃N salts) or simply rotary evaporate from toluene 2-3 times (azeotropic removal). Do not wash with HCl, as this will destroy your ynamide.

REFERENCES

  • Evano, G., et al. "Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles: A General Method for the Synthesis of Ynamides." Journal of Organic Chemistry, 2008. (Foundational synthesis and stability data). [Link]

  • DeKorver, K. A., et al. "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews, 2010. (Comprehensive review on stability and handling). [Link]

Sources

Optimization

stability issues and decomposition pathways of 1-(2-Phenylethynyl)-2-pyrrolidinone

Technical Support Center: Stability & Decomposition of 1-(2-Phenylethynyl)-2-pyrrolidinone Executive Summary 1-(2-Phenylethynyl)-2-pyrrolidinone is a specialized ynamide building block.[1][2] While ynamides exhibit enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Decomposition of 1-(2-Phenylethynyl)-2-pyrrolidinone

Executive Summary

1-(2-Phenylethynyl)-2-pyrrolidinone is a specialized ynamide building block.[1][2] While ynamides exhibit enhanced stability compared to traditional ynamines due to the electron-withdrawing carbonyl group on the nitrogen, they remain sensitive to Brønsted acids and protic nucleophiles .

This guide addresses critical stability issues, specifically the acid-mediated decomposition pathway via the highly reactive keteniminium intermediate , and provides actionable protocols for storage and purification.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My compound degrades rapidly in solution, even without added reagents. What is happening?

Diagnosis: Trace Acidity & Moisture. Technical Insight: The primary decomposition driver for 1-(2-Phenylethynyl)-2-pyrrolidinone is acid-catalyzed hydration .[3] Even trace acidity (from chloroform, unneutralized glassware, or silica) can protonate the


-carbon of the ynamide.

The Mechanism:

  • Protonation: The nitrogen lone pair donates electron density into the triple bond, making the

    
    -carbon (attached to the phenyl ring) nucleophilic. Trace acid protonates this position.
    
  • Keteniminium Formation: This generates a highly electrophilic keteniminium ion intermediate.[4][5]

  • Nucleophilic Trapping: In the presence of ambient moisture, water attacks the

    
    -carbon (attached to nitrogen).
    
  • Result: The molecule collapses into

    
    -(phenylacetyl)-2-pyrrolidinone  (an imide).
    

Corrective Action:

  • Solvent Choice: Avoid unneutralized CDCl

    
     (often acidic). Use CD
    
    
    
    Cl
    
    
    or neutralize CDCl
    
    
    with basic alumina or K
    
    
    CO
    
    
    prior to NMR.
  • Glassware: Base-wash glassware if the compound is particularly sensitive in your specific application.

Q2: I lost 40% of my mass during silica gel chromatography. Where did it go?

Diagnosis: On-Column Hydrolysis. Technical Insight: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to trigger the keteniminium pathway described above. The "missing" mass likely degraded into the polar imide byproduct, which may have eluted much later or adhered to the baseline.

Protocol: Neutralized Flash Chromatography

  • Slurry Preparation: Pre-treat the silica gel slurry with 1–5% Triethylamine (Et

    
    N)  in the eluent system.
    
  • Column Packing: Flush the column with the Et

    
    N-doped solvent to neutralize active acidic sites.
    
  • Elution: Run the purification using your standard solvent system (e.g., Hexanes/EtOAc). The initial basic wash is usually sufficient to protect the ynamide.

Q3: What is the white solid precipitate forming in my stored samples?

Diagnosis: Formation of the Hydration Product (Imide). Technical Insight: The white solid is likely 1-(2-phenylacetyl)pyrrolidin-2-one . Unlike the starting material (often an oil or low-melting solid), the hydration product is an imide with higher polarity and crystallinity.

Verification: Check the IR or NMR.

  • Ynamide (Starting Material): Characteristic C

    
    C stretch around 2200–2250 cm
    
    
    
    (often weak/absent due to symmetry, but observable).
  • Decomposition Product: Loss of alkyne peaks; appearance of a new carbonyl signal (imide) and a methylene singlet (–CH

    
    –Ph) around 
    
    
    
    4.0–4.3 ppm in
    
    
    H NMR.

Part 2: Decomposition Pathway Visualization

The following diagram illustrates the acid-catalyzed decomposition pathway responsible for the instability of 1-(2-Phenylethynyl)-2-pyrrolidinone.

YnamideDecomposition cluster_conditions Critical Instability Factors Ynamide 1-(2-Phenylethynyl)- 2-pyrrolidinone (Stable Ynamide) Keteniminium Keteniminium Ion (Highly Electrophilic Intermediate) Ynamide->Keteniminium Protonation at β-C Acid H+ (Trace Acid) Acid->Ynamide Imide N-(Phenylacetyl)- 2-pyrrolidinone (Hydration Product) Keteniminium->Imide Nucleophilic Attack at α-C Water H2O (Nucleophile) Water->Keteniminium

Caption: Figure 1. Acid-catalyzed hydration pathway of ynamides via the reactive keteniminium ion intermediate [1, 2].

Part 3: Experimental Protocols & Data

Standardized Storage & Handling Matrix
ParameterRecommendationScientific Rationale
Storage Temp -20°CKinetic suppression of hydrolysis and oligomerization.
Atmosphere Argon/NitrogenPrevents moisture ingress (hydrolysis source).
Solvent (NMR) CD

Cl

or C

D

Avoids acidity of CDCl

. If CDCl

is used, filter through basic alumina.
Purification SiO

+ 1% Et

N
Neutralizes acidic silanol groups to prevent on-column decomposition.
Reactivity Radical / Acid SensitiveAvoid strong acids unless generating keteniminium intentionally.
Protocol: Neutralization of Silica Gel for Ynamide Purification

Use this protocol if you observe streaking or mass loss during chromatography.

  • Prepare Eluent A: Hexanes + 1% Triethylamine (Et

    
    N).
    
  • Prepare Eluent B: Ethyl Acetate (or desired polar solvent).

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Eluent A .

  • Equilibration: Flush with 2 CV of the starting mobile phase (e.g., 90:10 Hexanes:EtOAc) to remove excess amine.

  • Load & Run: Load sample and proceed with gradient elution. The silica surface is now deactivated.

Part 4: References

  • Evano, G., Coste, A., & Gagosz, F. (2014). The Chemistry of Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 114(11), 5330–5405. [Link]

  • Tona, V., Ruider, S. A., Berger, M., et al. (2016).[6] Divergent ynamide reactivity in the presence of azides – an experimental and computational study. Chemical Science, 7, 6032-6040. [Link]

  • Zhang, X., et al. (2011). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 133(31), 12245–12256. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Transformations of 1-(2-Phenylethynyl)-2-pyrrolidinone

Status: Active Last Updated: October 24, 2025 Technical Lead: Dr. A. Vance, Senior Application Scientist Core Reactivity Profile & Stability 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) is a representative ynam...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: October 24, 2025 Technical Lead: Dr. A. Vance, Senior Application Scientist

Core Reactivity Profile & Stability

1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) is a representative ynamide .[1] Unlike traditional ynamines, which are notoriously unstable and prone to violent hydrolysis, this molecule is stabilized by the electron-withdrawing carbonyl group on the nitrogen.

However, this stability is relative. The nitrogen lone pair still donates electron density into the alkyne (


-donation), making the 

-carbon highly nucleophilic and the

-carbon electrophilic (keteniminium character upon activation).

Key Reactivity Balance:

  • Nucleophilicity: The

    
    -carbon attacks electrophiles (protons, metal catalysts).[1]
    
  • Electrophilicity: Once activated (e.g., by acid or gold), the

    
    -carbon becomes susceptible to nucleophilic attack.[1]
    

Common Failure Modes:

  • Hydrolysis: Formation of N-(2-phenylacetyl)-2-pyrrolidinone or ring-opening.

  • Oligomerization: Acid-catalyzed homocoupling.

  • Catalyst Poisoning: Trace impurities from the ynamide synthesis (often Cu or ligands) deactivating downstream catalysts (Au, Pd).[1]

Pre-Reaction Checklist (The "Zero-Step")

Before initiating any transformation, verify the integrity of your starting material.[1] 40% of reported "low yields" are actually "low purity" issues.

ParameterSpecificationWhy it matters
Appearance White to pale yellow solidDarkening indicates oxidation or polymerization.
Water Content < 200 ppm (Karl Fischer)Critical. Water competes as a nucleophile, leading to amide byproducts.[1]
Copper Residuals < 5 ppmIf synthesized via Cu-coupling, residual Cu scavenges phosphine ligands or poisons Au catalysts.
Storage -20°C, under ArgonPrevents slow hydration and oxidation.

Diagnostic Troubleshooting Guides

Scenario A: Reaction Stalls with Unreacted Starting Material

Symptoms: TLC shows starting material (SM) remaining; catalyst added but turnover stops.[1]

Root Cause 1: Catalyst Deactivation (The "Copper Trap") If you synthesized the ynamide using CuI/Phenanthroline or similar methods, trace copper or ethylenediamine ligands often remain.[1] These chelate to Gold(I) or Palladium(II) catalysts, killing them instantly.

  • Solution: Pass the ynamide through a short plug of silica gel doped with 10%

    
     or wash with aqueous EDTA before use.
    

Root Cause 2: Ligand Mismatch Ynamides are sterically sensitive. Bulky ligands (e.g., JohnPhos, tBuXPhos) might hinder the approach of the catalyst to the alkyne, especially with the phenyl ring adjacent.[1]

  • Solution: Switch to electron-rich but less sterically encumbered ligands (e.g., IPr carbene or

    
    ).[1]
    
Scenario B: Complex Mixture / "Black Tar"

Symptoms: SM disappears rapidly; multiple spots on TLC; dark reaction mixture.[1]

Root Cause 1: Uncontrolled Acid Catalysis Trace acid (from unneutralized


 or silica) protonates the 

-carbon, generating a highly reactive keteniminium ion that reacts indiscriminately (polymerization).[1]
  • Solution: Add a solid base buffer (e.g., 5 mol% 2,6-di-tert-butylpyridine) to the reaction mixture to scavenge stray protons without inhibiting metal catalysis.

Root Cause 2: Concentration Effects High concentrations (>0.5 M) favor intermolecular oligomerization over intramolecular cyclization or nucleophilic attack.[1]

  • Solution: Dilute the reaction to 0.05 M – 0.1 M.

Scenario C: Clean Conversion to Wrong Product

Symptoms: Single new spot, but mass spec shows M+18 (Hydration) or unexpected NMR splitting.[1]

Root Cause: Regioselectivity Error (Alpha vs. Beta) The polarization of the ynamide directs nucleophiles to the


-carbon.[1] If your nucleophile attacks the 

-carbon, it suggests the electronic bias has been overridden (often by steric clashes or specific Lewis Acids).[1]
  • Solution: Change the metal catalyst. Gold(I) strongly enforces

    
    -attack.[1] Copper(II) can sometimes favor radical pathways or different coordination modes.[1]
    

Visual Logic: The Low Yield Diagnostic Tree

Use this flow to diagnose the specific cause of your yield loss.

Troubleshooting Start Reaction Outcome Analysis Obs What is the primary observation? Start->Obs Stalled SM Remains / Stalled Obs->Stalled Mess Complex Mixture / Tar Obs->Mess Wrong Clean Wrong Product Obs->Wrong CatCheck Check Catalyst Source Stalled->CatCheck AcidCheck Check Acidity Mess->AcidCheck ProdID Identify Byproduct Wrong->ProdID CuPoison Residual Cu/Ligand? (Wash w/ EDTA) CatCheck->CuPoison Yes Steric Ligand too bulky? (Switch to IPr/PPh3) CatCheck->Steric No Polymer Keteniminium Polymerization (Add 2,6-DTBP) AcidCheck->Polymer Trace Acid Conc Conc. > 0.2M? (Dilute to 0.05M) AcidCheck->Conc Neutral Hydration M+18 (Amide)? (Dry Solvents/Glassware) ProdID->Hydration Hydrolysis Regio Wrong Isomer? (Switch Metal Source) ProdID->Regio Isomer

Caption: Decision tree for isolating the root cause of failure in ynamide transformations.

Standardized Protocol: Gold-Catalyzed Hydroamination

This protocol serves as a benchmark. If this reaction fails, your ynamide reagent is likely compromised.

Objective: Addition of an amine/sulfonamide to 1-(2-Phenylethynyl)-2-pyrrolidinone.

Reagents:

  • Ynamide (1.0 equiv)[1]

  • Nucleophile (1.2 equiv)[1]

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Solvent: Anhydrous Toluene or DCM (0.1 M)[1]

Step-by-Step Workflow:

  • Drying (Critical): Flame-dry the reaction vial under vacuum. Backfill with Argon 3 times.

  • Solvent Prep: Use solvent from a Grubbs-type drying column or store over activated 4Å molecular sieves for 24h. Do not trust "anhydrous" bottles opened >1 week ago.

  • Charge: Add Ynamide and Nucleophile. Dissolve in solvent.

  • Catalyst Addition: Add the Gold catalyst last as a solid or solution.

    • Checkpoint: The solution often turns pale yellow. If it turns black immediately, decomposition is occurring (check temperature/acid).

  • Monitoring: Monitor by TLC every 30 mins.

    • Note: Ynamides stain strongly with

      
       (brown spot) or Vanillin (often red/purple).[1]
      
  • Quench: Filter through a short pad of silica/Celite with 1%

    
     in eluent to remove gold and prevent acid-catalyzed hydrolysis on the column.
    

Frequently Asked Questions (FAQ)

Q: My ynamide turned yellow/brown in the freezer. Can I still use it? A: The color change indicates surface oxidation or oligomerization. Dissolve a small amount in


. If the NMR shows clean peaks for the phenyl and pyrrolidinone ring but the color is off, it may be salvageable by filtration through a silica plug. If the baseline is messy, recrystallize or discard.

Q: Why do I see the formation of 2-pyrrolidinone in my crude NMR? A: This indicates C-N bond cleavage. This is rare for ynamides (unlike ynamines) but happens under strong acidic conditions or high temperatures (>100°C) with moisture.[1] Ensure your reaction is buffered and dry.

Q: Can I use Lewis Acids like


 instead of Gold? 
A:  Yes, but 

is often too harsh and can trigger polymerization.[1] Milder Lewis acids like

or

are preferred if you want to avoid precious metals.[1]

References

  • Evano, G., et al. (2010).[1] Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews. Link[1]

  • DeKorver, K. A., et al. (2010).[1] Synthesis and Reactivity of Ynamides.[2][3][4][5][6] Chemical Reviews. Link[1]

  • Skrydstrup, T., et al. (2006).[1] Gold(I)-Catalyzed Hydroamination of Ynamides.[1] Journal of the American Chemical Society. Link[1]

  • Hsung, R. P., et al. (2006).[1] Copper-Catalyzed N-Alkynylation of Amides.[3] Organic Letters. Link[1]

  • Zhang, Y., et al. (2009).[1] Mechanistic Insights into the Stability of Ynamides. Journal of Organic Chemistry. Link[1]

Sources

Optimization

Technical Support Center: Reaction Optimization for 1-(2-Phenylethynyl)-2-pyrrolidinone (PEP)

Topic: Catalyst Poisoning, Deactivation, and Stability Protocols Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: PEP-TECH-001 Introduction: The Ynamide Balance Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Poisoning, Deactivation, and Stability Protocols Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: PEP-TECH-001

Introduction: The Ynamide Balance

Welcome to the technical support hub for 1-(2-Phenylethynyl)-2-pyrrolidinone (PEP) .

PEP is a representative ynamide —a specialized alkyne where the nitrogen atom is part of an electron-withdrawing lactam ring (2-pyrrolidinone). This structure offers a critical balance: the electron-withdrawing carbonyl group stabilizes the molecule against the rapid hydrolysis typical of ynamines, while the nitrogen lone pair still polarizes the alkyne, making it highly reactive toward carbophilic Lewis acids (Au, Pt) and transition metals (Pd, Cu).

The Core Challenge: This balance is fragile. Troubleshooting reactions involving PEP requires managing three competing failure modes:

  • Catalyst Poisoning: Trace impurities from PEP synthesis (halides, bases) kill cationic catalysts.

  • Substrate Decomposition: Acid-catalyzed hydrolysis destroys the ynamide, generating catalyst-poisoning byproducts (lactams).

  • Off-Cycle Equilibria: Competitive coordination of the lactam carbonyl to the metal center.

Module 1: Gold(I) Catalysis & The "Purple Death"

Scenario: You are attempting a cyclization or hydrofunctionalization of PEP using a cationic Gold(I) catalyst (e.g., [Au(PPh3)]SbF6 or [IPrAu]OTf). Symptom: The reaction stalls at <20% conversion. The reaction mixture turns from pale yellow/colorless to deep purple or black.

Root Cause Analysis

The "Purple Death" indicates the reduction of active Au(I) to colloidal Au(0) nanoparticles, which are catalytically inactive for these transformations.

  • Mechanism: PEP synthesis often involves Cu-catalyzed coupling. Trace amounts of halide ions (Cl⁻, Br⁻) or bases remaining from the starting material act as "cryptic poisons."

  • The Poisoning Cycle: Halides bind irreversibly to cationic Au(I), forming neutral, inactive L-Au-X species. These species are prone to disproportionation, leading to Au(0) precipitation.

Troubleshooting Protocol
StepActionTechnical Rationale
1 The "Silver Wash" Test Before adding the gold catalyst, treat your PEP substrate solution with 5 mol% AgSbF6 or AgOTf. Filter off any precipitate.
2 Switch to NHC Ligands Replace phosphine ligands (PPh3) with N-Heterocyclic Carbenes (IPr, IMes).
3 Acid Activation Add 1-2 mol% of mild Brønsted acid (e.g., HNTf2) if the reaction stalls.
Visualizing the Deactivation Pathway

GoldDeactivation Figure 1: The 'Purple Death' pathway. Trace halides form neutral Au species, leading to inactive colloids. Active Active Catalyst [L-Au]+ Poisoned Neutral Species L-Au-X (Halide) L-Au-N (Base) Active->Poisoned + Impurity (X-) Colloid Colloidal Gold Au(0) (Purple/Black) Poisoned->Colloid Disproportionation Substrate PEP Substrate (Trace X- / Base) Substrate->Active Substrate Binding

Module 2: Palladium/Copper Cross-Coupling Failures

Scenario: Sonogashira or Suzuki coupling of PEP to modify the phenyl ring. Symptom: Low yield; recovery of unreacted PEP or formation of the alkyne homocoupling dimer (Glaser product).

Root Cause Analysis
  • Glaser Coupling: In the presence of Copper co-catalysts and trace oxygen, the alkyne moiety of PEP is prone to oxidative homocoupling.

  • Amide Coordination: The carbonyl oxygen of the pyrrolidinone ring is a competent ligand. In non-polar solvents, it can chelate the Pd(II) intermediate, arresting the catalytic cycle (the "off-cycle" resting state).

Troubleshooting Protocol

Q: Should I use "Copper-Free" conditions? A: Yes. For ynamides like PEP, copper is a liability.

  • Recommendation: Use Pd(PPh3)4 or Pd(OAc)2/XPhos with an inorganic base (Cs2CO3) in degassed toluene or DMF. Avoid CuI to eliminate homocoupling.

Q: The reaction is sluggish. Can I heat it? A: Proceed with Caution.

  • Ynamides are thermally stable up to ~100°C, but prolonged heating in the presence of nucleophiles (base) can cause the C-N bond to cleave.

  • Optimization: Instead of heat, increase the catalyst loading to 5 mol% and use a more active ligand (e.g., SPhos) to facilitate oxidative addition at lower temperatures (40-60°C).

Module 3: Substrate Stability & The Acid Paradox

Scenario: Using Lewis Acids (Sc(OTf)3, BF3) or Brønsted Acids to activate PEP for addition reactions. Symptom: Disappearance of PEP, but formation of 2-pyrrolidinone and acetophenone derivatives instead of the desired product.

Root Cause Analysis

This is acid-catalyzed hydration .

  • Protonation occurs at the electron-rich C-beta (adjacent to the Phenyl ring).

  • Water attacks the resulting keteniminium ion.

  • The molecule fragments into the amide (2-pyrrolidinone) and the ketone.

  • Critical Impact: The byproduct, 2-pyrrolidinone, is a free amide that binds strongly to Lewis acids, effectively poisoning the catalyst for the remaining starting material.

Stability Data & Limits
ConditionStability of PEPRecommendation
Neutral (pH 7) High (>24h)Standard storage condition.
Mild Acid (Silica Gel) ModerateFlash chromatography must be fast (add 1% Et3N to eluent).
Strong Acid (TFA/HCl) Low (<1h) Avoid. Use buffered activators (e.g., HFIP solvent).
Lewis Acid (ZnCl2) ModerateDry solvents are mandatory (<50 ppm H2O).
Workflow: Recovering from Hydrolysis

HydrolysisTree Figure 2: Diagnostic logic for distinguishing hydrolysis from catalyst poisoning. Start Reaction Stalled? Check TLC/LCMS CheckByproduct Is 2-Pyrrolidinone present? Start->CheckByproduct Yes Yes (Hydrolysis) CheckByproduct->Yes Peak at low MW No No (Catalyst Death) CheckByproduct->No SM Intact Action1 1. Stop Reaction 2. Dry Solvent (Mol. Sieves) 3. Lower Temp Yes->Action1 Action2 See Module 1 (Silver Wash / Ligand Switch) No->Action2

References

  • Evano, G., et al. (2010). "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews. [Link]

    • Foundational review on ynamide reactivity and stability.
  • Mansfield, S. J., et al. (2019).[1] "A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides." Organic Letters. [Link][2][3]

    • Source for copper-catalyzed synthesis protocols and troubleshooting.
  • Wang, Y., et al. (2014). "Cationic Gold Catalyst Poisoning and Reactivation." Journal of the American Chemical Society. [Link]

    • Definitive work on the "Purple De
  • Zhang, L. (2014). "Gold-Catalyzed Reactions of Ynamides." Accounts of Chemical Research. [Link]

    • Specific insights into gold catalysis with ynamide substr

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone

Topic: Scale-up considerations for the synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Role: Senior Application Scientist Introduction Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up considerations for the synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Role: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS: 683246-77-7) from milligram-scale discovery batches to multi-gram or kilogram-scale process development.

This compound belongs to the ynamide class (specifically an N-alkynyl lactam). Ynamides are versatile building blocks, offering tunable reactivity for hydroamination, metathesis, and cycloaddition reactions. However, their synthesis on scale presents distinct challenges regarding reagent stability (haloalkynes) , exotherm control , and transition metal removal .

This guide prioritizes the Copper-Catalyzed Cross-Coupling strategy, as it represents the most robust balance between atom economy and operational simplicity for this specific scaffold.

Module 1: Strategic Route Selection & Reagent Quality

Q1: Which synthetic route is most viable for kilogram-scale production?

Recommendation: The Copper-Catalyzed Cross-Coupling of 2-pyrrolidinone with 1-bromo-2-phenylacetylene is the industry standard for scalability.

  • The Protocol: Reaction of 2-pyrrolidinone with 1-bromo-2-phenylacetylene using a Copper(I) source (CuI or CuCN), a diamine ligand (e.g., DMEDA or 1,10-phenanthroline), and a mild base (K₃PO₄ or Cs₂CO₃) in Toluene or MeCN.

  • Why this route? unlike oxidative cross-coupling (which requires high O₂ pressure and excess alkyne) or iodonium salt methods (poor atom economy), the alkynyl bromide route is stoichiometric and high-yielding (>85%).

  • Alternative (Safety-Focused): For multi-kilo batches where haloalkyne storage is restricted, consider the Anderson Method (coupling of in situ generated chloroynamides with phenyl Grignard), though this adds step count.

Q2: How do I safely handle 1-bromo-2-phenylacetylene on scale?

Critical Safety Notice: 1-Haloalkynes can be energetic and shock-sensitive.

  • Issue: Distillation of 1-bromo-2-phenylacetylene can lead to explosive decomposition if overheated.

  • Solution:

    • Avoid Distillation: If synthesizing in-house, use the crude material if purity is >95% (check by NMR). If purification is needed, use a short silica plug rather than heat.

    • Solution Storage: Store the reagent as a 50 wt% solution in Toluene. This acts as a heat sink and desensitizer.

    • Cold Chain: Store at 2–8°C. Warm to room temperature before opening to prevent water condensation (water kills the Cu-catalyst).

Module 2: Reaction Optimization & Process Control

Q3: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely due to Catalyst Oxidation or Ligand Poisoning .

  • Mechanism: The active species is Cu(I). Trace oxygen oxidizes this to inactive Cu(II). 2-pyrrolidinone itself is a ligand; if the primary ligand (diamine) dissociates, the copper can form inactive clusters.

  • Troubleshooting Protocol:

    • Degassing: Sparging with N₂ for 10 minutes is insufficient for scale. Use three cycles of vacuum/backfill with Argon/N₂ after all solids are charged but before heating.

    • Ligand Load: Ensure the Ligand:Metal ratio is at least 2:1. Excess ligand protects the Cu center.

    • Reductant: Add 5–10 mol% Sodium Ascorbate to the reaction mixture. This acts as an in situ reductant, keeping Copper in the Cu(I) state.

Q4: How do I manage the exotherm during the addition step?

Operational Control: The C-N bond formation is exothermic.

  • Do NOT mix all reagents and heat rapidly.

  • Procedure:

    • Charge 2-pyrrolidinone, Base, Cu-catalyst, and Ligand in solvent. Heat to reaction temperature (e.g., 60°C).

    • Dose the 1-bromo-2-phenylacetylene (in Toluene) slowly over 1–2 hours.

    • Monitor: Use internal temperature probes. Maintain

      
      .
      

Module 3: Work-up & Purification

Q5: How do I remove residual Copper to meet pharma limits (<10 ppm)?

Standard Work-up: Simple water washes are ineffective for ligand-bound copper.

  • Protocol A (Chelation Wash): Wash the organic layer with 5% aqueous EDTA or Ammonium Hydroxide (10%) mixed with saturated NH₄Cl (1:1). The NH₃/EDTA sequesters Cu into the aqueous phase (turning it blue). Repeat until the aqueous layer is colorless.

  • Protocol B (Scavengers): If crystallization is planned, add a solid metal scavenger (e.g., SiliaMet® Thiol) to the organic stream, stir for 2 hours, and filter before crystallization.

Q6: Can I purify this by crystallization instead of chromatography?

Yes. 1-(2-Phenylethynyl)-2-pyrrolidinone is a solid (mp ~90–95°C range, depending on purity).

  • Solvent System: Toluene/Heptane or Ethyl Acetate/Heptane.

  • Procedure:

    • Concentrate the reaction mixture (Toluene) to approx. 3–4 volumes.

    • Heat to 70°C to ensure full dissolution.

    • Slowly add Heptane (anti-solvent) until cloud point.

    • Cool to 20°C over 4 hours (controlled cooling ramp) to grow large, filterable crystals.

    • Yield Impact: Expect 80–85% recovery, but purity will likely exceed 99%.

Experimental Protocol (Representative Scale-Up)

Scale: 100 mmol (approx. 18.5 g theoretical yield)

ReagentEquiv.[1]AmountRole
2-Pyrrolidinone 1.08.51 gSubstrate
1-Bromo-2-phenylacetylene 1.119.9 gCoupling Partner
CuI (Copper Iodide) 0.050.95 gCatalyst
DMEDA (or 1,10-Phen)0.101.1 mLLigand
K₃PO₄ (anhydrous)2.042.4 gBase
Toluene (anhydrous)10 Vol185 mLSolvent

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Under N₂ flow, charge 2-pyrrolidinone, K₃PO₄, CuI, and Toluene.

  • Activation: Add DMEDA via syringe. The mixture may turn blue/green (complex formation). Stir for 10 min at RT.

  • Reaction: Heat mixture to 60°C. Add 1-bromo-2-phenylacetylene (diluted in 20 mL Toluene) dropwise over 60 mins.

  • Completion: Stir at 80°C for 12–16 hours. Monitor by HPLC/TLC (Target: >98% conversion).

  • Quench: Cool to RT. Filter through a Celite pad to remove solids (K salts). Rinse cake with Toluene.

  • Cu Removal: Wash filtrate with 10% aq. NH₄OH/NH₄Cl (2 x 100 mL) then Brine (1 x 100 mL).

  • Isolation: Dry organic layer (Na₂SO₄), concentrate to ~40 mL. Add Heptane (60 mL) slowly with stirring. Cool to 0°C. Filter solids.

Visualizations

Figure 1: Process Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Isolation Phase R1 2-Pyrrolidinone + Base + Catalyst R2 Controlled Addition: Bromoalkyne R1->R2 R3 Heat (80°C) 12-16h R2->R3 W1 Filtration (Remove Salts) R3->W1 W2 Cu Removal (NH4OH/EDTA Wash) W1->W2 I1 Solvent Swap (Toluene -> Heptane) W2->I1 I2 Crystallization (Cool to 0°C) I1->I2 Product Final Product >99% Purity I2->Product

Caption: Operational workflow for the synthesis of 1-(2-Phenylethynyl)-2-pyrrolidinone, highlighting critical phase transitions.

Figure 2: Troubleshooting Decision Tree

Tree Start Issue Detected LowConv Low Conversion (<80%) Start->LowConv HighImp High Impurity Profile Start->HighImp CheckO2 Check Reaction Color. Is it Green/Brown (Oxidized)? LowConv->CheckO2 CheckHomo Impurity: Homocoupling? (Diphenylbutadiyne) HighImp->CheckHomo AddReduct Action: Add Na-Ascorbate & Re-degas CheckO2->AddReduct Yes CheckTemp Check Internal Temp. Is T < 75°C? CheckO2->CheckTemp No IncreaseTemp Action: Increase T to 85°C (Reflux Toluene) CheckTemp->IncreaseTemp Yes SlowAdd Action: Slower Addition of Bromoalkyne CheckHomo->SlowAdd Yes CheckWater Impurity: Hydrolysis? (Amide formation) CheckHomo->CheckWater No DrySolv Action: Dry Solvents (Karl Fischer < 500ppm) CheckWater->DrySolv Yes

Caption: Logic tree for diagnosing common scale-up failures: reaction stalling and byproduct formation.

References

  • Evano, G., Coste, A., & Jouvin, K. (2010). Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides. Organic Letters.[2] [Link]

  • Zhang, X., et al. (2011). Copper-Catalyzed Synthesis of Ynamides. (Hsung Group Protocol). Chemical Reviews. [Link]

  • Mansfield, S. J., et al. (2019). A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. (Anderson Method - Safety Alternative). Organic Letters. [Link]

  • Organic Syntheses. (1963). Phenylacetylene Preparation (Safety context for bromoalkyne precursors). Organic Syntheses, Coll.[3] Vol. 4, p.738. [Link]

Sources

Reference Data & Comparative Studies

Validation

X-Ray Crystallographic Analysis of 1-(2-Phenylethynyl)-2-pyrrolidinone Derivatives: A Structural Comparison Guide

Executive Summary 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7) represents a quintessential class of ynamides—nitrogen-substituted alkynes characterized by extreme polarization and high reactivity[1]. Unlike trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7) represents a quintessential class of ynamides—nitrogen-substituted alkynes characterized by extreme polarization and high reactivity[1]. Unlike traditional enamines or unactivated alkynes, ynamides strike a delicate balance: the electron-withdrawing nature of the pyrrolidinone carbonyl stabilizes the molecule, while the nitrogen lone pair remains capable of conjugating with the alkyne


-system. This unique electronic topology makes them invaluable as precursors for highly reactive keteniminium ions in asymmetric synthesis, and increasingly, as zero-length cross-linkers in live-cell proteomics[2].

For researchers and drug development professionals, understanding the exact three-dimensional conformation of these derivatives is non-negotiable. The precise spatial arrangement dictates the trajectory of nucleophilic attack and the stereochemical outcomes of complex cascade reactions, such as cis-selective polyene cyclizations[3]. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural modalities for ynamide derivatives and provides a self-validating experimental protocol for rigorous crystallographic analysis.

Mechanistic Grounding: Why Structure Dictates Ynamide Reactivity

The reactivity of 1-(2-phenylethynyl)-2-pyrrolidinone is fundamentally governed by its bond metrics. The delocalization of the nitrogen lone pair into the


 triple bond imparts partial double-bond character to the 

bond. Consequently, determining the exact length of this bond is critical for predicting the molecule's propensity to form reactive intermediates.

While spectroscopic methods provide excellent bulk and solution-state data, only X-ray crystallography can capture the absolute molecular geometry, packing forces, and subtle deviations in the


 bond angles that arise from the steric bulk of the pyrrolidinone ring[4].

Comparative Performance Matrix: Structural Analysis Modalities

To objectively evaluate the best approach for elucidating the structure of 1-(2-phenylethynyl)-2-pyrrolidinone derivatives, we must compare SCXRD against Nuclear Magnetic Resonance (NMR), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD).

Table 1: Comparison of Structural Elucidation Techniques for Ynamides

ModalityResolution / OutputSample RequirementsPrimary StrengthsLimitations
SCXRD < 0.8 Å (Absolute 3D) Single crystal > 10 µmUnambiguous bond lengths, angles, and absolute stereochemistry.Requires high-quality, diffracting single crystals.
NMR (2D NOESY) Relative spatial proximity1-5 mg (Solution state)Captures dynamic solution-state conformations and transient states.Cannot provide absolute

bond lengths; relies on models.
MicroED (Cryo-EM) < 1.0 Å (Absolute 3D)Nanocrystals < 1 µmIdeal for ynamides that form microcrystalline powders.High equipment cost; dynamical scattering artifacts.
PXRD Bulk phase fingerprint> 10 mg (Powder)Validates bulk purity and polymorph distribution.Extremely difficult to solve de novo structures for flexible molecules.

Verdict: For the rational design of ynamide-based therapeutics or cross-linkers, SCXRD remains the gold standard . It is the only technique that directly visualizes the electron density distribution responsible for the ynamide's unique reactivity profile.

Experimental Protocol: SCXRD of Ynamide Derivatives

To ensure scientific integrity, the following protocol for the crystallographic analysis of 1-(2-phenylethynyl)-2-pyrrolidinone is designed as a self-validating system . Each phase contains a causality-driven choice and a built-in quality control check.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Ynamides possess a highly polar pyrrolidinone core and a hydrophobic phenylethynyl tail. Standard solvent evaporation often leads to kinetic trapping of metastable polymorphs or oils. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation.

  • Dissolve 5 mg of the ynamide derivative in 0.5 mL of ethyl acetate (solvent) in a 2 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly.

  • Allow diffusion to occur undisturbed at 4 °C for 48–72 hours.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Rotate the polarizer; the crystal must extinguish light uniformly. Uneven extinction indicates a twinned aggregate, which must be rejected.

Phase 2: Mounting and Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K) using a liquid nitrogen cryostream. This minimizes atomic thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots necessary for resolving the highly polarized


 triple bond.
  • Coat a suitable crystal (approx. 0.1 × 0.1 × 0.2 mm) in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Transfer to a diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    microfocus source.
  • Collect 10 initial frames to index the unit cell.

  • Validation Check: Assess the mosaicity of the initial frames. If the mosaicity exceeds

    
    , the crystal lattice is highly defective. Abort collection and select a new crystal.
    
Phase 3: Integration, Solution, and Refinement

Causality: Accurate modeling of the electron density requires rigorous mathematical refinement to ensure the proposed chemical structure matches the observed diffraction pattern.

  • Integrate the data using standard reduction software (e.g., APEX/SAINT), applying multi-scan absorption corrections (SADABS).

  • Validation Check 1: The internal agreement factor (

    
    ) must be 
    
    
    
    . Higher values indicate poor data quality or incorrect symmetry assignment.
  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[4].
    
  • Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Check 2: The final model is considered valid only if the conventional

    
     is 
    
    
    
    ,
    
    
    is
    
    
    , and the maximum residual electron density peak is
    
    
    e/ų (ensuring no missing atoms or severe disorder).

Quantitative Data: Crystallographic Parameters

The structural parameters extracted from the validated SCXRD model provide direct evidence of the ynamide's electronic state. Below are representative metrics expected for 1-(2-phenylethynyl)-2-pyrrolidinone derivatives based on recent crystallographic analyses[4].

Table 2: Representative Crystallographic Parameters of Ynamides

Structural ParameterTypical Value RangeMechanistic Significance

Bond Length
1.33 – 1.36 ÅShorter than a standard

bond (~1.47 Å). Confirms lone-pair delocalization into the alkyne, driving keteniminium formation.

Bond Length
1.19 – 1.20 ÅStandard alkyne length, but highly polarized. The electron density map often shows slight asymmetry favoring the carbon adjacent to nitrogen.

Bond Angle
172° – 178°Deviation from perfect linearity (180°) highlights the steric strain induced by the adjacent pyrrolidinone ring and phenyl substituent.
Pyrrolidinone Planarity RMSD < 0.05 ÅThe 5-membered ring remains highly planar to maximize orbital overlap between the nitrogen and the carbonyl oxygen.

Structural Workflow Visualization

The following diagram illustrates the logical pathways for structural elucidation, highlighting how sample characteristics dictate the choice of analytical modality.

G Syn Ynamide Synthesis 1-(2-Phenylethynyl)-2-pyrrolidinone Cryst Crystal Growth (Vapor Diffusion) Syn->Cryst Sol Solution Preparation (Isotopic Solvents) Syn->Sol SCXRD SCXRD Analysis (100K, Mo-Kα) Cryst->SCXRD > 10 µm MicroED MicroED (Cryo-EM) Cryst->MicroED < 1 µm NMR NMR Spectroscopy (NOESY/HMBC) Sol->NMR Data 3D Structural Elucidation & Reactivity Profiling SCXRD->Data Absolute Config MicroED->Data NMR->Data Solution Dynamics

Caption: Workflow comparing SCXRD, MicroED, and NMR for ynamide structural elucidation.

References

1.1[1] 2.4[4] 3.2[2] 4.3[3]

Sources

Comparative

computational analysis of transition states in 1-(2-Phenylethynyl)-2-pyrrolidinone reactions

Title: Computational Benchmarking of 1-(2-Phenylethynyl)-2-pyrrolidinone: A Guide to Transition State Analysis and Reactivity Executive Summary For drug development professionals and organic chemists, 1-(2-Phenylethynyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Computational Benchmarking of 1-(2-Phenylethynyl)-2-pyrrolidinone: A Guide to Transition State Analysis and Reactivity

Executive Summary For drug development professionals and organic chemists, 1-(2-Phenylethynyl)-2-pyrrolidinone represents a high-value "ynamide" building block, offering a distinct reactivity profile compared to acyclic alternatives. This guide provides a technical comparison of this reagent’s transition state (TS) energetics against standard acyclic ynamides, utilizing high-level Density Functional Theory (DFT) to validate its superior performance in cycloaddition protocols. Furthermore, we benchmark the computational methodologies themselves, establishing a reliable protocol for modeling these complex nitrogen-substituted alkyne systems.

Part 1: Technical Analysis of the Reagent

The Molecule: 1-(2-Phenylethynyl)-2-pyrrolidinone Class: Cyclic Ynamide (Electron-Deficient Alkyne) Key Feature: The nitrogen atom is part of a hemi-rigid lactam ring. This "cyclic constraint" significantly alters the orbital alignment of the nitrogen lone pair (


) relative to the alkyne 

-system compared to acyclic analogs.

The Comparison:

  • The Product: 1-(2-Phenylethynyl)-2-pyrrolidinone (Cyclic constraint).

  • The Alternative:

    
    -Methyl-
    
    
    
    -(phenylethynyl)acetamide (Acyclic rotameric freedom).

Mechanistic Causality (Expertise & Experience): In acyclic ynamides, the


-substituents can rotate, leading to a loss of orbital overlap between the nitrogen lone pair and the alkyne, which diminishes the "ynamide effect" (polarization of the triple bond). In 1-(2-Phenylethynyl)-2-pyrrolidinone, the ring structure enforces a planar conformation, maximizing 

donation. This pre-organization lowers the entropic penalty of the transition state in cycloadditions, a critical factor often missed in lower-level calculations.

Part 2: Computational Methodology & Benchmarking

To accurately predict the reactivity of this scaffold, one cannot rely on standard B3LYP calculations due to the dominance of dispersion forces in the


-stacked transition states of phenyl-substituted alkynes.
Methodological Comparison
FeatureProtocol A (Standard) Protocol B (Recommended) Protocol C (High-Precision)
Functional B3LYP

B97X-D
DLPNO-CCSD(T)
Basis Set 6-31G(d)def2-TZVP cc-pVTZ
Solvation Gas PhaseSMD (Dichloromethane) SMD (Dichloromethane)
Dispersion NoneEmpirical (D2/D3) Intrinsic
TS Accuracy Low (

3-5 kcal/mol)
High (

0.5-1 kcal/mol)
Reference Standard
Cost LowModerate Very High

Why Protocol B is the Winner: Our analysis confirms that


B97X-D (a range-separated hybrid functional with dispersion corrections) correctly identifies the "pi-stacking" interactions between the phenyl group of the ynamide and incoming electrophiles (e.g., azides or ketenes). B3LYP consistently underestimates these barriers, leading to false positives in reactivity screening.

Part 3: Comparative Performance Data (Reagent vs. Alternative)

Case Study: [3+2] Cycloaddition with Methyl Azide (Click Chemistry Model) Objective: Synthesize the 1,4-disubstituted triazole scaffold (pharmacophore).

Experimental Data Summary (Computational Prediction @


B97X-D/def2-TZVP): 
Metric1-(2-Phenylethynyl)-2-pyrrolidinone (Product)

-Methyl-

-(phenylethynyl)acetamide (Alternative)
Performance Delta

(Activation Energy)
14.2 kcal/mol 17.8 kcal/mol-3.6 kcal/mol (Faster)
Reaction Rate (

)
~430 1430x Acceleration
Regioselectivity (

)
> 4.5 kcal/mol ~2.1 kcal/molSuperior Selectivity
Exergonicity (

)
-55.2 kcal/mol-51.0 kcal/molMore Thermodynamically Driven

Interpretation: The cyclic ynamide (Product) exhibits a significantly lower activation barrier (


 kcal/mol) compared to the acyclic alternative. This is directly attributed to the ground-state destabilization  of the cyclic ynamide (ring strain) and the transition-state stabilization  provided by the locked orbital overlap.

Part 4: Step-by-Step Computational Protocol

To replicate these results or screen new derivatives, follow this self-validating workflow.

Step 1: Conformational Search (Ground State)

  • Action: Perform a relaxed scan of the

    
     bond for the acyclic alternative. For the cyclic product, optimize the ring pucker.
    
  • Validation: Ensure no imaginary frequencies.

Step 2: Transition State Guess (The "QST" Approach)

  • Action: Set up the reactants (Ynamide + Azide) at a distance of 2.2 Å between forming C-N bonds.

  • Software Command (Gaussian Example): Opt=(TS, CalcFC, NoEigenTest) freq

  • Key Parameter: Use scf=xqc to ensure convergence in systems with extended conjugation.

Step 3: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Run an IRC calculation (Forward and Reverse) from the optimized TS.

  • Validation: The IRC must connect the specific pre-reaction complex to the triazole product. If it connects to a different rotamer, the TS is invalid.

Step 4: Single Point Energy Refinement

  • Action: Take the optimized geometry from Step 2 and run a single point energy calculation using a larger basis set (def2-QZVP) and the SMD solvation model.

Part 5: Visualization of Reaction Pathways

Figure 1: Comparative Reaction Profiles

This diagram illustrates the energetic advantage of the cyclic ynamide (Red Path) over the acyclic alternative (Blue Path).

ReactionProfile cluster_legend Performance Legend Reactant Reactants (Ynamide + Azide) TS_Cyclic TS (Cyclic Product) ΔG‡ = 14.2 kcal/mol (Locked Conformation) Reactant->TS_Cyclic  Fast Path TS_Acyclic TS (Acyclic Alt) ΔG‡ = 17.8 kcal/mol (Rotational Penalty) Reactant->TS_Acyclic  Slow Path Product Triazole Product (Thermodynamic Sink) TS_Cyclic->Product TS_Acyclic->Product key1 Green = 1-(2-Phenylethynyl)-2-pyrrolidinone (Optimal) key2 Red = Acyclic Alternative (Sub-optimal)

Caption: Energy profile comparing the catalyzed reaction pathways. The cyclic constraint of the pyrrolidinone reagent significantly lowers the activation barrier.

Figure 2: Computational Workflow for TS Validation

This flowchart details the decision-making process for validating the transition state.

Workflow Start Start: TS Guess Structure Opt Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Frequency Check (1 Imaginary Freq?) Opt->Freq Decision1 Is Imaginary Freq Correct Mode? Freq->Decision1 IRC IRC Calculation (Connect Reactant/Product) Decision1->IRC Yes Refine Refine Guess (Scan Coordinate) Decision1->Refine No Final Single Point Energy (SMD Solvation) IRC->Final Refine->Opt

Caption: Self-validating computational workflow. The IRC step is critical to distinguish true transition states from conformational rotations.

References

  • Benchmarking DFT Functionals for Cycloadditions

    • Title: Benchmarking of DFT methods using experimental free energies and volumes of activ
    • Source:Chemistry - A European Journal (via ResearchG
    • URL:[Link]

  • Ynamide Reactivity & Mechanism

    • Title: Divergent ynamide reactivity in the presence of azides – an experimental and computational study.[1]

    • Source:Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Computational Ligand Design & Ynamides

    • Title: Computational ligand design in enantio- and diastereoselective ynamide [5+2] cycloisomeriz
    • Source:Nature Communic
    • URL:[Link]

  • General Pyrrolidinone Synthesis Mechanisms

    • Title: Elucidating the Multicomponent Reaction P
    • Source:Journal of Organic Chemistry (via NIH/ResearchG
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Phenylethynyl)-2-pyrrolidinone

Topic: Audience: Researchers, scientists, and drug development professionals. Core Directive: The "Ynamide" Safety Protocol As a Senior Application Scientist, I must clarify the specific nature of 1-(2-Phenylethynyl)-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Core Directive: The "Ynamide" Safety Protocol

As a Senior Application Scientist, I must clarify the specific nature of 1-(2-Phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7) . This is not merely a generic organic solid; it is an ynamide —a nitrogen-substituted alkyne coupled to a lactam ring.

Why this matters for Safety: While ynamides are more stable than their ynamine counterparts, they remain highly reactive building blocks . They are polarized systems capable of acting as precursors to keteniminium ions [1].[1] Consequently, your safety protocol must address two distinct risks:

  • Chemical Reactivity: Sensitivity to hydrolysis (moisture) and acids, necessitating strict environmental control.

  • Biological Potency: As a structural analogue to bioactive phenylethyl-pyrrolidines (like the mGluR5 antagonist MPEP), it must be handled as a Potent Compound (OEB 3) until specific toxicology data proves otherwise [2].

Hazard Profiling & Control Banding

Since specific toxicological data (LD50) for this specific CAS is often limited in public datasets, we apply Control Banding principles based on its chemical class (WGK 3 - Severe Hazard to Waters) and structural alerts.

Hazard Domain Risk Assessment Mechanism/Reasoning
Reactivity High The C≡C triple bond adjacent to nitrogen makes it electron-rich. It reacts vigorously with strong acids and electrophiles.
Stability Moisture Sensitive Potential for hydrolysis to amides/ketones if exposed to ambient humidity for prolonged periods.
Health (Inhalation) Irritant / Potent Dust inhalation is the primary vector. Pyrrolidinone derivatives often exhibit respiratory irritation (H335).[2]
Environmental WGK 3 Classified as severely hazardous to water; spill containment is critical [1].

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This compound requires a barrier against both fine particulates and potential dermal absorption.

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All handling of the solid must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • PPE Backup: If hood containment is breached or during maintenance:

    • Minimum: N95 / FFP3 particulate respirator.

    • Recommended: Half-mask respirator with P100 (HEPA) cartridges if handling >1 gram.

B. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Double Gloving: Required when handling solutions. The pyrrolidinone ring can act as a permeation enhancer for other solvents (like DMSO or DCM).

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (4-8 mil) or Neoprene (if using chlorinated solvents).

  • Change Frequency: Immediately upon splash; every 2 hours during routine use.

C. Ocular & Body Protection
  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the fine powder nature of the solid.

  • Body: Lab coat (buttoned to neck) + chemically resistant apron if handling liquid stock solutions.

Operational Workflow: From Storage to Synthesis

This workflow minimizes hydrolysis risk and exposure.

HandlingProtocol cluster_safety Critical Safety Zone (Fume Hood) Start Receipt of CAS 683246-77-7 Storage Storage: 2-8°C (Desiccated) Start->Storage Immediate Equilibrate Equilibrate to Room Temp (Inside Desiccator) Storage->Equilibrate Before Opening Weighing Weighing: Fume Hood Only (Anti-static gun recommended) Equilibrate->Weighing Prevent Condensation Solubilization Dissolve: Anhydrous Solvents (DCM, THF, or Toluene) Weighing->Solubilization Rapid Transfer Reaction Reaction: Inert Atmosphere (Argon/Nitrogen) Solubilization->Reaction Waste Disposal: Halogenated/Organic Waste (Double Bagged) Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing moisture control and containment. The "Equilibrate" step is vital to prevent condensation-induced hydrolysis.

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Equilibration: Remove the container from the refrigerator (2-8°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before breaking the seal. This prevents atmospheric moisture from condensing on the cold solid, which degrades the ynamide.

  • Static Control: Ynamide solids can be static-prone. Use an anti-static gun or ionizer bar in the balance area to prevent powder dispersal.

  • Transfer: Use a disposable spatula. Do not return unused material to the original container.

Protocol B: Solubilization
  • Solvent Choice: This compound is lipophilic. Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Precaution: Ensure solvents are anhydrous . Trace water can attack the alkyne bond, especially if the solution is slightly acidic.

  • Inert Gas: Flush the headspace of any stock solution with Argon or Nitrogen immediately after preparation.

Protocol C: Emergency Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel (if safe) or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in flammable solvents.

  • Decontamination: Clean the surface with a mild detergent followed by water. Collect all cleanup materials as hazardous waste.

Waste Disposal & Deactivation

Due to the WGK 3 rating (Severe Hazard to Waters), this material must never enter the drainage system.

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Solid - Ynamide Derivative."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.

  • Quenching (Optional): If disposing of reactive reaction mixtures, quench carefully with wet ethyl acetate before disposal to hydrolyze the active ynamide functionality under controlled conditions.

References

  • National Center for Biotechnology Information. (2026).[3][4] PubChem Compound Summary for CID 411735, 1-(2-Phenylethyl)pyrrolidine (Structural Analog). Retrieved March 3, 2026, from [Link]

  • Evano, G., Coste, A., & Gosin, K. (2015). Ynamides: Versatile Tools in Organic Synthesis. Chemical Reviews, 115(17), 9073–9128. (Contextual grounding for Ynamide reactivity).

Sources

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